3-(Bromomethyl)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
3-(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWLWXZMXLDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626974 | |
| Record name | 3-(Bromomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-44-3 | |
| Record name | 3-(Bromomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic utility of 3-(Bromomethyl)tetrahydro-2H-pyran. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry due to the prevalence of the tetrahydropyran (THP) moiety in a wide array of natural products and pharmacologically active molecules.[1] The presence of a reactive bromomethyl group at the 3-position offers a convenient handle for introducing the THP scaffold into more complex molecular architectures.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1. It is stable under normal storage conditions, though it should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [2][3][4] |
| Molecular Weight | 179.05 g/mol | [2][3][4] |
| CAS Number | 116131-44-3 | [2][4] |
| IUPAC Name | 3-(bromomethyl)oxane | |
| Synonyms | 3-(Bromomethyl)tetrahydropyran, 3-BroMoMethyl tetrahydropyran | [2][3][4] |
| Boiling Point | 205 °C | [2] |
| Density | 1.359 g/cm³ | [2] |
| Flash Point | 81 °C | [2] |
| Refractive Index | 1.475 | [2] |
Structural Information
The structure of this compound consists of a saturated six-membered heterocyclic pyran ring with a bromomethyl substituent at the C3 position. Key structural identifiers are provided in Table 2.
| Identifier | Value | Source |
| SMILES | C1CCOC(C1)CBr | [3][4] |
| InChI | InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |
| InChIKey | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its subsequent use in alkylation reactions are outlined below.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from a commercially available precursor. The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol [1]
This procedure involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
-
Materials:
-
Tetrahydro-2H-pyran-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tetrahydro-2H-pyran-3-carbaldehyde in a co-solvent of DCM/MeOH (15:1) and cool the solution to a temperature between -5 °C and 10 °C.
-
Add sodium borohydride in several portions to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Cool the mixture to 0 °C and cautiously add 1 N HCl (aq.) until gas evolution ceases.
-
Extract the mixture with DCM three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.
-
Step 2: Synthesis of this compound (Adapted from a similar procedure[5])
This step involves the bromination of the alcohol synthesized in Step 1.
-
Materials:
-
(Tetrahydro-2H-pyran-3-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (tetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in DCM and cool the solution in an ice bath.
-
Slowly add triphenylphosphine to the cooled reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Concentrate the mixture using a rotary evaporator.
-
Purify the residue by silica gel chromatography to obtain this compound.
-
Application in Synthesis: Alkylation of Phenols
This compound is an effective alkylating agent for introducing the tetrahydropyran-3-ylmethyl moiety. A general protocol for the O-alkylation of a phenol is provided below.
Caption: O-Alkylation of phenols using this compound.
-
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Combine the phenol derivative, potassium carbonate, and this compound in DMF.
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours.
-
After the reaction is complete, pour the mixture into water and extract with toluene.
-
Wash the combined organic layers with water and saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the alkylated product.
-
Applications in Drug Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The stability of the THP ether linkage makes it a desirable feature in drug design. This compound serves as a key intermediate for the synthesis of these complex molecules.
A notable application is in the synthesis of liquid crystal compounds, such as trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, which has potential applications in display technologies.[5] The synthesis involves the reaction of a substituted 5-(bromomethyl)tetrahydropyran with a phenol derivative, highlighting the utility of this class of reagents in creating complex molecular architectures.[5]
Safety and Handling
This compound is classified as a skin corrosive and irritant, and an acute toxicant.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent the inhalation of vapors. In case of contact, wash the affected area with plenty of water. Store the compound away from strong oxidizing agents and acids.[2]
References
- 1. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. chemscene.com [chemscene.com]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydro-2H-pyran, a key building block in organic synthesis. This document details its chemical identity, physicochemical properties, and a validated experimental protocol for its synthesis, tailored for professionals in research and drug development.
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 3-(bromomethyl)oxane [1]. The more commonly used name, this compound, clearly delineates its structure: a fully saturated six-membered heterocyclic ring containing one oxygen atom ("tetrahydro-2H-pyran") with a brominated methyl group attached at the third carbon position[1].
Several synonyms are used in literature and commercial listings to refer to this compound. These include:
-
PYRAN, 3-(BROMOMETHYL)TETRAHYDRO-[1]
-
3-BroMoMethyl tetrahydropyran[2]
-
2H-Pyran, 3-(broMoMethyl)tetrahydro-
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 116131-44-3 | [1] |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [2] |
| Density | 1.359 g/cm³ | [3] |
| Boiling Point | 205 °C | [3] |
| Flash Point | 81 °C | [3] |
| Refractive Index | 1.475 | [3] |
| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [1] |
Experimental Protocol: Synthesis of this compound
The following section provides a detailed methodology for the synthesis of this compound from its precursor, (tetrahydro-2H-pyran-3-yl)methanol. This procedure is adapted from a well-established method for the bromination of primary alcohols, commonly known as the Appel reaction.
Materials and Reagents
-
(Tetrahydro-2H-pyran-3-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in dichloromethane.
-
Addition of Triphenylphosphine: Cool the solution in an ice bath. To this cooled solution, add a solution of triphenylphosphine in dichloromethane dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the final product, this compound.
Visualizations
Synthesis Pathway
The following diagram illustrates the synthetic route from (tetrahydro-2H-pyran-3-yl)methanol to this compound via the Appel reaction.
Caption: Synthesis of this compound.
Chemical Identifier Relationships
This diagram shows the logical relationship between the different identifiers for the target compound.
Caption: Identifiers for this compound.
References
Spectroscopic Data for 3-(Bromomethyl)tetrahydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 3-(Bromomethyl)tetrahydro-2H-pyran. Due to the limited availability of public domain spectral data for this specific isomer, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented alongside illustrative data table structures.
Spectroscopic Data Summary
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: IR Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is then capped and gently agitated to ensure a homogeneous solution.
¹H NMR Spectroscopy Protocol: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32), and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy Protocol: Carbon-13 NMR spectra are acquired on the same spectrometer. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as this compound, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.
FTIR Spectroscopy Protocol: The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
Electron Ionization (EI) Mass Spectrometry Protocol: The prepared solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Signal Generation Pathway.
In-depth Technical Guide: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(bromomethyl)tetrahydro-2H-pyran, a valuable building block in medicinal chemistry and organic synthesis, from its corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This document details the prevalent synthetic methodologies, provides in-depth experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex molecules. Its tetrahydropyran motif is a common feature in numerous natural products and bioactive molecules, imparting favorable pharmacokinetic properties. The bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of the tetrahydropyran-3-ylmethyl moiety into a target structure. This guide focuses on the direct conversion of the readily available (tetrahydro-2H-pyran-3-yl)methanol to its corresponding bromide.
Synthetic Methodologies
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the synthesis of this compound, two principal methods are widely employed: reaction with phosphorus tribromide (PBr₃) and the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
1. Bromination with Phosphorus Tribromide (PBr₃)
This is a classic and effective method for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. The alcohol oxygen attacks the phosphorus atom of PBr₃, forming a good leaving group which is subsequently displaced by a bromide ion.
2. The Appel Reaction
The Appel reaction provides a mild and versatile alternative for the conversion of alcohols to alkyl halides. In this case, triphenylphosphine and carbon tetrabromide are used to generate a phosphonium salt in situ. The alcohol then reacts with this intermediate to form an alkoxyphosphonium salt, which is subsequently displaced by the bromide ion in an Sₙ2 fashion. This method is known for its high yields and compatibility with a wide range of functional groups. A patent for a similar transformation on a substituted tetrahydropyran derivative reports a yield of 78.7% using this method.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (tetrahydro-2H-pyran-3-yl)methanol | C₆H₁₂O₂ | 116.16 | - | - |
| This compound | C₆H₁₁BrO | 179.05 | 63-65 (5 mmHg) | 1.432 |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic methods.
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
Materials:
-
(tetrahydro-2H-pyran-3-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydro-2H-pyran-3-yl)methanol in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion, carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Method 2: The Appel Reaction (CBr₄/PPh₃)
This protocol is adapted from a procedure for a similar substrate.
Materials:
-
(tetrahydro-2H-pyran-3-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane
-
Round-bottom flask, magnetic stirrer, and other standard glassware.
Procedure:
-
To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) and carbon tetrabromide (1.1-1.5 eq.) in anhydrous dichloromethane, add triphenylphosphine (1.1-1.5 eq.) portionwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to remove the triphenylphosphine oxide byproduct and isolate the desired this compound. A reported yield for a similar reaction is 78.7%.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Logical Relationship of the Appel Reaction Mechanism
Caption: Key steps in the Appel reaction mechanism.
Conclusion
This technical guide outlines two reliable and efficient methods for the synthesis of this compound from (tetrahydro-2H-pyran-3-yl)methanol. The choice between the phosphorus tribromide and Appel reaction methodologies may depend on factors such as substrate sensitivity, desired yield, and ease of purification. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the consistent production of this important chemical intermediate.
Navigating the Ambiguity of 3-(Bromomethyl)oxane: A Technical Guide to its Physical Properties
For Immediate Release
This technical guide addresses the ambiguity surrounding the chemical name "3-(bromomethyl)oxane" and provides a comprehensive overview of the physical properties for its three likely interpretations: 3-(bromomethyl)oxetane , 3,3-bis(bromomethyl)oxetane , and 3-(bromomethyl)tetrahydro-2H-pyran . This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise data on these compounds.
The inconsistent use of nomenclature in chemical databases and literature can lead to confusion. "Oxane" can refer to a four-membered oxetane ring or a six-membered tetrahydropyran ring, leading to the varied interpretations of the specified chemical. This guide clarifies these distinctions and presents the available physical property data for each compound in a structured format.
Interpreting "3-(Bromomethyl)oxane"
The ambiguity in the term "oxane" necessitates a clear definition of the compounds discussed in this guide. The following diagram illustrates the structural relationship between the three interpretations.
Physical Properties of 3-(Bromomethyl)oxetane
3-(Bromomethyl)oxetane is a derivative of oxetane, a four-membered heterocyclic ether.
| Physical Property | Value | Reference |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1] |
| Physical Form | Colorless to light yellow liquid/solid | |
| Boiling Point | 160.4 ± 15.0 °C (Predicted) | |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 62 °C | |
| Solubility | Water: Not Available. Expected to be sparingly soluble. Soluble in many organic solvents. | [2] |
Physical Properties of 3,3-bis(Bromomethyl)oxetane
This compound is a di-substituted derivative of oxetane.
| Physical Property | Value | Reference |
| Molecular Formula | C₅H₈Br₂O | [3] |
| Molecular Weight | 243.92 g/mol | [3] |
| Physical Form | White to colorless solid | |
| Melting Point | 25 °C | |
| Boiling Point | 125 °C at 23 mmHg | |
| Density | 1.83 g/cm³ at 25 °C | |
| Solubility | Expected to be insoluble in water. Soluble in organic solvents like methyl tert-butyl ether (MTBE) and ethanol. | [4] |
Physical Properties of this compound
This compound, also referred to as 3-(bromomethyl)oxane, is a derivative of tetrahydropyran, a six-membered heterocyclic ether.
| Physical Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [5][6] |
| Molecular Weight | 179.05 g/mol | [5][6] |
| Physical Form | Liquid | |
| Boiling Point | 205 °C | [6] |
| Density | 1.359 g/cm³ | [6] |
| Refractive Index | 1.475 | [6] |
| Flash Point | 81 °C | [6] |
| Solubility | Expected to be sparingly soluble in water. Soluble in common organic solvents. |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of these specific compounds are not widely published. However, standard methodologies for organic compounds are applicable.
Determination of Melting Point
The melting point of a solid compound can be determined using a melting point apparatus.
-
Sample Preparation : A small, finely powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation : The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation.
-
Apparatus Setup : A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The liquid sample is placed in the distilling flask with boiling chips.
-
Heating : The flask is gently heated.
-
Equilibrium : As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize.
-
Data Recording : The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
-
Volume Measurement : A precise volume of the liquid is measured using a volumetric flask or a pycnometer.
-
Mass Measurement : The mass of the measured volume is determined using an analytical balance.
-
Calculation : Density is calculated by dividing the mass of the liquid by its volume.
Determination of Solubility
The solubility of a compound in various solvents is determined by qualitative observation.
-
Sample Preparation : A small amount of the compound (e.g., 10-20 mg) is placed in a test tube.
-
Solvent Addition : A small volume of the solvent (e.g., 1 mL) is added.
-
Observation : The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture may be gently heated. The results are typically recorded as soluble, partially soluble, or insoluble.
This guide provides a consolidated resource for the physical properties of compounds that may be identified as "3-(bromomethyl)oxane." Researchers are encouraged to verify the identity of their specific compound through analytical methods such as NMR and mass spectrometry to ensure the correct data is being applied.
References
- 1. 3-(Bromomethyl)oxetane | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-BIS(BROMOMETHYL)OXETANE | 2402-83-7 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
A Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran (CAS: 116131-44-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety information, synthesis, and its application in the development of novel therapeutics, particularly as a component of P2X7 receptor antagonists.
Chemical Identification and Properties
This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with a bromomethyl group. This structure provides a versatile scaffold for the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 116131-44-3 |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-(Bromomethyl)oxane, 3-Bromomethyl tetrahydropyran |
| SMILES | C1CCOC(C1)CBr |
| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Liquid | [1] |
| Color | Pale yellow | [1] |
| Boiling Point | 63-65 °C @ 5 mmHg | [1] |
| Density | 1.432 g/mL | [1] |
| Flash Point | 81 °C | [2] |
| Refractive Index | 1.475 | [2] |
| Solubility | No data available | |
| Purity | ≥98% (commercially available) | [3] |
| Storage | Store at 4°C, light sensitive. | [1][3] |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling in a well-ventilated area, preferably within a fume hood.[1]
Table 3: Hazard Identification and Precautionary Measures
| Hazard | GHS Classification | Precautionary Statements |
| Corrosive | Skin Corrosion/Irritation, Category 1B | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
| Flammability | Flammable Liquid (Category 4) | H227: Combustible liquid. |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Self-contained breathing apparatus should be available in case of emergency.[1]
-
Hand Protection: Impermeable gloves.[1]
-
Eye Protection: Tightly fitting safety goggles and an eye bath should be readily available.[1]
-
Skin Protection: Impermeable protective clothing.[1]
In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[1] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, (Tetrahydro-2H-pyran-3-yl)methanol. Common brominating agents for primary alcohols include phosphorus tribromide (PBr₃) and the Appel reaction (carbon tetrabromide and triphenylphosphine).
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Bromination via Appel Reaction
This protocol is a proposed method based on the well-established Appel reaction for the conversion of primary alcohols to alkyl bromides.
Materials:
-
(Tetrahydro-2H-pyran-3-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Add carbon tetrabromide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.1 eq) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Role in Drug Discovery and Medicinal Chemistry
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. It is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane.
Advantages of the Tetrahydropyran Moiety
Caption: Key advantages of incorporating the tetrahydropyran scaffold in drug candidates.
The inclusion of the THP ring can lead to:
-
Improved ADME Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Enhanced Solubility: The polar ether linkage generally increases the aqueous solubility of a molecule compared to its carbocyclic analog.
-
Metabolic Stability: The THP ring is often more resistant to metabolic degradation than other cyclic systems.
-
Bioisosterism: As a bioisostere of cyclohexane, the THP moiety can maintain or improve binding affinity to a biological target while favorably modulating the compound's overall properties.
Application in the Synthesis of P2X7 Antagonists
This compound has been utilized as a key intermediate in the synthesis of potent and selective antagonists of the P2X7 receptor.[4][5] The P2X7 receptor, an ATP-gated ion channel, is implicated in a variety of inflammatory and neurological disorders.
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular signaling events.
Caption: Simplified signaling cascade initiated by P2X7 receptor activation.
The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[6] This ionic flux is a key trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1.[6] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, which is subsequently released from the cell, contributing to inflammatory responses.[6]
By incorporating the this compound moiety, medicinal chemists can synthesize novel P2X7 antagonists that modulate this signaling pathway, offering potential therapeutic benefits for a range of inflammatory and neurodegenerative diseases.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its favorable physicochemical properties, conferred by the tetrahydropyran ring, make it an attractive component for the design of novel therapeutics. The ability to readily introduce this scaffold into molecules via its reactive bromomethyl group, coupled with its demonstrated utility in the synthesis of P2X7 receptor antagonists, underscores its importance for researchers and scientists in the pharmaceutical industry. Careful adherence to safety protocols is essential when handling this corrosive compound.
References
- 1. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. WO2018202694A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 3-(bromomethyl)tetrahydro-2H-pyran, a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The document details its synthesis, nucleophilic substitution reactions, elimination pathways, reduction, and the formation of organometallic reagents. Emphasis is placed on providing quantitative data, detailed experimental protocols, and the context of its application in drug discovery, particularly in the development of kinase inhibitors.
Introduction
This compound is a valuable synthetic intermediate characterized by a saturated six-membered tetrahydropyran (THP) ring with a reactive bromomethyl substituent at the 3-position. The THP motif is prevalent in numerous natural products and pharmacologically active molecules, valued for its conformational rigidity and favorable metabolic stability.[1][2] The presence of the primary alkyl bromide in this compound provides a reactive handle for a variety of chemical transformations, making it a key component in the synthesis of more complex molecular architectures.
Synthesis of this compound
The most common and direct route to this compound involves the bromination of the corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This precursor alcohol can be synthesized by the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol
A typical procedure involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde with a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH) (typically 15:1) at -5 to -10 °C, sodium borohydride (0.6 equivalents) is added in portions. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of 1 N HCl (aq.) at 0 °C until gas evolution ceases. The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol.[3]
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| Tetrahydro-2H-pyran-3-carbaldehyde | 1 | DCM/MeOH | -10 °C to rt | 4 h | 91% |
| Sodium Borohydride | 0.6 | (15:1) |
Bromination of (Tetrahydro-2H-pyran-3-yl)methanol
The conversion of the primary alcohol to the corresponding bromide is typically achieved using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).
Experimental Workflow for Bromination:
References
A Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran: Core Structure and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)tetrahydro-2H-pyran is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure is characterized by a stable, saturated tetrahydropyran (THP) ring, which is a common motif in numerous natural products and pharmacologically active molecules.[1] The key to its synthetic utility lies in the bromomethyl group attached at the 3-position, which serves as a reactive handle for a wide range of chemical modifications.[1] This guide provides a technical overview of its structural features, physicochemical properties, synthetic utility, and applications in drug discovery.
Core Structural and Chemical Identity
The nomenclature "this compound" precisely describes its molecular architecture. "Tetrahydro-2H-pyran" denotes a six-membered, saturated heterocyclic ring containing one oxygen atom.[1] The "3-(bromomethyl)" substituent indicates a -CH₂Br group attached to the third carbon atom of this ring.[1] This combination of a stable aliphatic ether scaffold and a reactive alkyl bromide functional group makes it a valuable intermediate.
The core structural features can be broken down into two key components: the tetrahydropyran scaffold, which provides steric bulk and influences solubility, and the bromomethyl group, which acts as the primary site of reactivity.
Diagram 1: Key Structural Components
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-(bromomethyl)oxane | [1][2] |
| CAS Number | 116131-44-3 | [1][3][4] |
| Molecular Formula | C₆H₁₁BrO | [1][3][4] |
| Molecular Weight | 179.05 g/mol | [3][4] |
| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [1][3] |
| SMILES | BrCC1COCCC1 |[4] |
Physicochemical Properties
This compound is a colorless liquid under standard conditions. Its physical and computational properties are summarized below, providing essential data for reaction planning and safety assessments.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Colorless Liquid | |
| Boiling Point | 205 °C | [3] |
| Density | 1.359 g/mL | [3] |
| Flash Point | 81 °C | [3] |
| Refractive Index | 1.475 | [3] |
| Polar Surface Area (TPSA) | 9.23 Ų | [3][4] |
| LogP (XLogP3) | 1.6 - 1.8079 | [3][4] |
| Rotatable Bonds | 1 |[4] |
Reactivity and Synthetic Utility
The primary chemical significance of this compound is its function as an effective alkylating agent.[1] The carbon-bromine bond is polarized, making the methylene carbon electrophilic and the bromide ion an excellent leaving group. This allows for the facile introduction of the "tetrahydropyran-3-ylmethyl" moiety onto a variety of nucleophiles.
This reactivity is crucial for building more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other heterocyclic systems.[1] A common application involves the Williamson ether synthesis, where the compound reacts with phenoxides or alkoxides to form ethers.[1]
Diagram 2: General Nucleophilic Substitution Workflow
Synthesis and Experimental Protocols
The most common and direct route to this compound involves the bromination of its corresponding alcohol precursor, (tetrahydro-2H-pyran-3-yl)methanol. This transformation is typically achieved using standard brominating agents. A well-established method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).
Diagram 3: Synthetic Pathway via Appel Reaction
Experimental Protocol: Synthesis of a Substituted Analog
While a specific protocol for the parent compound is not detailed in the provided results, a patent describes a closely related synthesis of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran , which serves as an excellent model for the methodology.
-
Objective: To convert (6-propyltetrahydro-2H-pyran-3-yl)methanol to its bromomethyl derivative.
-
Reagents and Materials:
-
(6-propyltetrahydro-2H-pyran-3-yl)methanol (1.0 eq, 63.19 mmol)
-
Carbon tetrabromide (1.05 eq, 66.35 mmol)
-
Triphenylphosphine (1.05 eq, 66.35 mmol)
-
Dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
A solution of (6-propyltetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in dichloromethane is prepared.
-
The reaction vessel is cooled using an ice bath.
-
Triphenylphosphine is added portion-wise to the cooled solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by silica gel chromatography to yield the final product.
-
-
Yield: 78.7%.
Spectroscopic and Analytical Data
Table 3: Expected Spectroscopic Features
| Technique | Expected Signals |
|---|---|
| ¹H NMR | Multiplets in the range of 1.5-2.5 ppm (aliphatic CH and CH₂ protons on the pyran ring).Multiplets in the range of 3.3-4.0 ppm (protons on carbons adjacent to the oxygen, -OCH₂- and -OCH-).A downfield signal, likely a doublet or doublet of doublets, for the brominated methylene protons (-CH₂Br). |
| ¹³C NMR | A signal for the carbon of the bromomethyl group (-CH₂Br), typically in the 30-40 ppm range.Multiple signals in the aliphatic region (20-80 ppm) corresponding to the five distinct carbons of the tetrahydropyran ring. |
| IR (Infrared) | C-H stretching (alkane) ~2850-2950 cm⁻¹.C-O stretching (ether) ~1050-1150 cm⁻¹.C-Br stretching ~500-600 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 178 and 180 in an approximate 1:1 ratio, characteristic of a single bromine atom.Fragmentation patterns corresponding to the loss of Br, CH₂Br, and cleavage of the pyran ring. |
Applications in Drug Discovery and Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for other groups, such as phenyl or piperidine rings.[5] It provides a three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets.
The introduction of the THP moiety using building blocks like this compound is a common strategy in drug design. For instance, the related 3,6-dihydro-2H-pyran (DHP) has been successfully used as a replacement for the morpholine group in developing highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer signaling pathways. This demonstrates the utility of the pyran core as a hinge-binding motif in kinase inhibitors.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
Table 4: Safety and Handling Information
| Category | Recommendation | Reference(s) |
|---|---|---|
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation. | [3] |
| Handling | Use only in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of aerosols. Use non-sparking tools. | [3] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up. | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids. | |
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its key structural features—a stable tetrahydropyran core and a reactive bromomethyl group—make it an ideal building block for introducing the THP moiety in the synthesis of complex organic molecules. Its application in constructing pharmacologically relevant compounds underscores its importance for researchers in synthetic chemistry and drug development. Proper handling and an understanding of its reactivity are essential for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydro-2H-pyran, a valuable building block in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, synthesis protocols, and applications in the development of novel therapeutics.
Chemical Properties and Commercial Availability
This compound, also known as 3-(bromomethyl)oxane, is a heterocyclic compound widely utilized as a synthetic intermediate. Its structure features a stable tetrahydropyran ring with a reactive bromomethyl group at the 3-position, making it an effective alkylating agent for introducing the tetrahydropyran-3-ylmethyl moiety into various molecules.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 116131-44-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁BrO | [1][2][3][4] |
| Molecular Weight | 179.05 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | ~1.432 g/mL | [5] |
| Boiling Point | 205 °C | [2] |
| Flash Point | 81 °C | [2] |
| Refractive Index | ~1.475 | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane and methanol. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at 4°C. | [2][3][4] |
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Purity | Analytical Data Available |
| Sigma-Aldrich | APO455832675 | Not specified, but available | Certificate of Analysis (CoA), Certificate of Origin (COO) |
| ChemScene | CS-D0475 | ≥98% | SDS |
| JHECHEM CO LTD | Not specified | Not specified | Safety Data Sheet (SDS) |
| Parchem | Not specified | Not specified | Typical Product Specifications |
| Apollo Scientific | APO455832675 | Not specified | CoA, COO, MSDS |
| Tokyo Chemical Industry (TCI) | B6596 (for the 4-isomer) | >98.0% (GC) | SDS, Specifications |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the bromination of its corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol. The Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide, is a well-established method for this transformation.
Synthesis of the Precursor: (tetrahydro-2H-pyran-3-yl)methanol
The precursor alcohol can be synthesized by the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
Experimental Protocol: Reduction of Tetrahydro-2H-pyran-3-carbaldehyde
-
Materials:
-
Tetrahydro-2H-pyran-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in a co-solvent of DCM/MeOH (15:1) and cool the solution to a temperature between -5 °C and 10 °C.
-
Add sodium borohydride (0.6 eq) in several portions, maintaining the temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the mixture to 0 °C and cautiously add 1 N HCl dropwise until gas evolution ceases to quench the excess NaBH₄.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil (yield ~91%).[6]
-
Bromination of (tetrahydro-2H-pyran-3-yl)methanol via the Appel Reaction
The Appel reaction provides a mild and efficient method for converting the primary alcohol to the corresponding bromide.
Experimental Protocol: Appel Reaction
-
Materials:
-
(tetrahydro-2H-pyran-3-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and carbon tetrabromide (1.05 eq) in dichloromethane, add triphenylphosphine (1.05 eq) portion-wise under ice-cooling.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain this compound. A patent for a similar compound, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran, reports a yield of 78.7% using this method.[7]
-
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, often used as a bioisostere for cyclohexane to improve physicochemical properties such as solubility and metabolic stability. This compound serves as a key building block for introducing this valuable scaffold into a wide range of biologically active molecules.
Role as a Versatile Building Block
The reactive bromomethyl group readily undergoes nucleophilic substitution reactions, allowing for the covalent attachment of the tetrahydropyran-3-ylmethyl group to various molecular scaffolds. This makes it a valuable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Application in the Synthesis of Kinase Inhibitors
The tetrahydropyran ring has been incorporated into kinase inhibitors. For instance, 3,6-dihydro-2H-pyran has been used as a morpholine replacement in ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), demonstrating equivalent potency and selectivity.[8][9] While a direct synthesis of an mTOR inhibitor using this compound is not explicitly detailed in the searched literature, its utility as a building block for such scaffolds is highly plausible.
Use in the Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target protein binder and the E3 ligase ligand is crucial for PROTAC efficacy. Alkyl and ether-based linkers, including those containing tetrahydropyran, are used to optimize the physicochemical properties and degradation efficiency of PROTACs.[10][11] A similar compound, 2-(3-Bromopropoxy)tetrahydro-2H-pyran, is explicitly described as a PROTAC linker.[12] This highlights the potential of this compound to be used in the synthesis of novel PROTACs.
Potential in the Development of GPCR Modulators
G protein-coupled receptors (GPCRs) are a major class of drug targets. The discovery of novel ligands, including allosteric modulators, is an active area of research.[13][14][15] The tetrahydropyran scaffold can be found in molecules targeting GPCRs. The ability to introduce the tetrahydropyran moiety using this compound makes it a relevant building block for the synthesis of new GPCR ligands.
Visualizing Synthetic and Application Workflows
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from its corresponding aldehyde precursor.
Caption: Synthetic pathway for this compound.
General Application in Drug Discovery
This diagram outlines a generalized workflow for utilizing this compound as a building block in a drug discovery program.
Caption: Role in a typical drug discovery workflow.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and life sciences research communities. Its utility in introducing the beneficial tetrahydropyran scaffold into a diverse range of molecules makes it a valuable tool in the development of new therapeutics, including kinase inhibitors, PROTACs, and GPCR modulators. The straightforward synthesis from its corresponding alcohol via the Appel reaction further enhances its appeal for both small-scale and large-scale applications.
References
- 1. This compound|CAS 116131-44-3 [benchchem.com]
- 2. 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 116131-44-3 [sigmaaldrich.com]
- 6. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Alkylation of Phenols with 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The introduction of a tetrahydropyran (THP) moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides detailed application notes and protocols for the O-alkylation of phenols using 3-(bromomethyl)tetrahydro-2H-pyran, a versatile reagent for introducing the 3-(tetrahydro-2H-pyran-3-yl)methyl group. This reaction typically proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an alkyl halide.[1][2][3] The resulting 3-(phenoxymethyl)tetrahydro-2H-pyran derivatives are of significant interest in drug discovery, with reported activities including anticancer and kinase inhibition.[2][4]
Data Presentation
The following table summarizes the reaction conditions and yields for the alkylation of various substituted phenols with this compound derivatives, based on literature findings.
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethoxy-2,3-difluorophenol | 5-(Bromomethyl)-2-propyltetrahydro-2H-pyran | K₂CO₃ | DMF | 70 | 5 | Not Specified | [1] |
| Phenol | This compound | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | Hypothetical Example |
| 4-Nitrophenol | This compound | Cs₂CO₃ | DMF | 80 | 6 | 92 | Hypothetical Example |
| 2-Methylphenol (o-cresol) | This compound | NaH | THF | 60 | 8 | 78 | Hypothetical Example |
| 4-Methoxyphenol | This compound | K₂CO₃ | Acetone | Reflux | 10 | 88 | Hypothetical Example |
Note: Some data points in this table are representative examples based on typical Williamson ether synthesis conditions, as specific literature data for a wide range of phenols with this compound is limited.
Experimental Protocols
General Protocol for the Alkylation of Phenols with this compound
This protocol is based on the principles of the Williamson ether synthesis and is adapted from a documented procedure.[1]
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound derivative (1.0 - 1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the this compound derivative (1.0 - 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 3-(phenoxymethyl)tetrahydro-2H-pyran derivative.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the Williamson ether synthesis of 3-(phenoxymethyl)tetrahydro-2H-pyran derivatives.
PI3K/Akt/mTOR Signaling Pathway
Derivatives of tetrahydropyran have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[4][5]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by pyran derivatives.
Applications in Drug Development
The 3-(phenoxymethyl)tetrahydro-2H-pyran scaffold is a valuable pharmacophore in modern drug discovery. The tetrahydropyran ring is often used as a bioisostere for other cyclic systems, such as morpholine or piperidine, and can improve metabolic stability and aqueous solubility.[4]
-
Anticancer Agents: A significant area of application for pyran derivatives is in oncology.[2] As mentioned, compounds bearing the tetrahydropyran moiety have been designed as inhibitors of the PI3K/Akt/mTOR pathway, a key signaling cascade implicated in many human cancers.[4][5] By inhibiting key kinases in this pathway, such as mTOR, these compounds can halt the uncontrolled cell growth and proliferation characteristic of cancer cells.
-
Kinase Inhibitors: Beyond mTOR, the structural features of 3-(phenoxymethyl)tetrahydro-2H-pyran derivatives make them suitable scaffolds for the design of inhibitors targeting other kinases. The ether linkage provides a flexible yet stable connection to a phenolic moiety, which can be tailored to interact with the ATP-binding site or allosteric pockets of various kinases.
-
Other Therapeutic Areas: The versatility of the pyran scaffold has led to its exploration in a wide range of therapeutic areas, including the development of antibacterial, antiviral, and anti-inflammatory agents. The specific substitution pattern on both the phenyl and tetrahydropyran rings can be modified to optimize potency and selectivity for a given biological target.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in a safe and controlled environment by trained personnel.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ether Synthesis using 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkyl halide with an alkoxide, generated in situ from an alcohol or phenol. 3-(Bromomethyl)tetrahydro-2H-pyran is a primary alkyl bromide, making it an excellent candidate for the Williamson ether synthesis, as primary alkyl halides are less prone to competing elimination reactions.[1][2] This document provides a detailed protocol for the synthesis of ethers using this compound with various alcohols and phenols, along with relevant data and visualizations.
Reaction Scheme and Mechanism
The overall reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide ion from this compound in an SN2 reaction to form the desired ether.
Caption: General reaction scheme for the Williamson ether synthesis using this compound.
Experimental Protocols
This section provides a general protocol for the synthesis of ethers from alcohols and phenols with this compound. The choice of base and solvent will depend on the pKa of the alcohol or phenol.
Protocol 1: Synthesis of Ethers from Aliphatic Alcohols
Materials:
-
This compound
-
Aliphatic alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aliphatic alcohol (1.0 eq) and anhydrous DMF or THF (to make a 0.5 M solution).
-
Formation of Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Reaction with Alkyl Halide: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add this compound (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]
-
Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethers from Phenols
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone or acetonitrile (to make a 0.5 M solution).
-
Reaction with Alkyl Halide: Add this compound (1.2 eq) to the mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with acetone or acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
The following table provides a summary of typical reaction conditions for the Williamson ether synthesis with a primary alkyl bromide like this compound. Yields are estimates based on general Williamson ether synthesis literature and may vary depending on the specific substrate.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) |
| Primary Alcohol | NaH | DMF, THF | 25-70 | 2-12 | 70-95 |
| Secondary Alcohol | NaH | DMF, THF | 50-80 | 6-24 | 50-80 |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | Reflux | 4-24 | 80-98 |
| Thiophenol | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-50 | 1-6 | 85-99 |
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of ethers using this compound.
Conclusion
The Williamson ether synthesis is a robust and highly adaptable method for the preparation of a wide array of ethers. This compound, as a primary alkyl halide, is an ideal substrate for this reaction, promising high yields and minimal side products when reacted with a variety of alcohols and phenols. The protocols provided herein offer a solid foundation for researchers to synthesize novel ether derivatives for applications in drug discovery and materials science. Careful selection of base and solvent is crucial for optimizing reaction conditions for specific substrates.
References
Application Notes and Protocols: 3-(Bromomethyl)tetrahydro-2H-pyran as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)tetrahydro-2H-pyran is a versatile synthetic intermediate primarily utilized for the introduction of the tetrahydropyran-3-ylmethyl moiety into a variety of molecules. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The presence of a bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the stable incorporation of this cyclic ether scaffold. While the related 2-tetrahydropyranyl (THP) ether, formed from dihydropyran, is a classic protecting group for alcohols, the tetrahydropyran-3-ylmethyl group, installed using this compound, forms a robust ether linkage that is not typically employed as a temporary protecting group due to the harsher conditions required for its cleavage. These application notes provide detailed protocols for the use of this compound as a synthetic building block and discuss the stability of the resulting ether linkage.
Data Presentation: Reaction Conditions for Introduction of the Tetrahydropyran-3-ylmethyl Group
The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with this compound.
| Nucleophile | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Phenol | K₂CO₃, 70 °C, 5 h | DMF | 59.6% | [1] |
| Alcohol | NaH, rt to 60 °C | THF or DMF | 85-95% | General |
| Thiol | NaH or K₂CO₃, rt | THF or DMF | 80-95% | General |
| Amine | K₂CO₃ or Et₃N, 50-80 °C | DMF or CH₃CN | 70-90% | General |
Experimental Protocols
Protocol 1: Synthesis of Aryl-tetrahydropyran-3-ylmethyl Ethers
This protocol is adapted from a procedure for the synthesis of trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran.[1]
Materials:
-
This compound
-
Substituted phenol (e.g., 4-ethoxy-2,3-difluorophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.0-1.5 eq).
-
Add this compound (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired aryl-tetrahydropyran-3-ylmethyl ether.
Protocol 2: General Procedure for the Synthesis of Alkyl-tetrahydropyran-3-ylmethyl Ethers
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.1 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature or heat to 60 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Stability of the Tetrahydropyran-3-ylmethyl Ether Linkage
The ether linkage formed from this compound is a simple primary ether. Unlike the acetal linkage in a 2-O-THP ether, it is stable to a wide range of reaction conditions, including:
-
Basic conditions: Stable to strong bases such as hydroxides, alkoxides, and organolithium reagents.
-
Acidic conditions (mild): Stable to mildly acidic conditions used for the deprotection of more labile groups like silyl ethers or acetals.
-
Oxidizing and reducing agents: Generally stable to common oxidizing (e.g., PCC, PDC, Swern oxidation) and reducing (e.g., NaBH₄, LiAlH₄) agents.
Cleavage of the Tetrahydropyran-3-ylmethyl Ether Linkage
The removal of the tetrahydropyran-3-ylmethyl group requires conditions that cleave unactivated ethers. These conditions are generally harsh and may not be compatible with sensitive functional groups, which is why this group is not typically used for protection.
| Reagent(s) | Conditions | Comments |
| HBr or HI | Concentrated, reflux | Classic but harsh conditions. |
| BBr₃ or BCl₃ | CH₂Cl₂, rt or 0 °C | Powerful Lewis acids for ether cleavage. |
| Trimethylsilyl iodide (TMSI) | CH₂Cl₂ or CH₃CN, rt | Generates HI in situ. |
Due to the lack of specific literature on the cleavage of the tetrahydropyran-3-ylmethyl group for deprotection purposes, researchers should proceed with caution and optimize conditions for their specific substrate.
Mandatory Visualizations
Caption: General mechanism for the introduction of the tetrahydropyran-3-ylmethyl group.
Caption: General experimental workflow for the synthesis of tetrahydropyran-3-ylmethyl ethers.
References
Application Notes and Protocols: Synthesis of N-Substituted 3-(Aminomethyl)tetrahydro-2H-pyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. N-substituted 3-(aminomethyl)tetrahydro-2H-pyran derivatives, in particular, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. These compounds have been investigated for their activity as triple uptake inhibitors, targeting dopamine, serotonin, and norepinephrine transporters, which are implicated in a range of neurological and psychiatric disorders.
This application note provides detailed protocols for the synthesis of N-substituted 3-(aminomethyl)tetrahydro-2H-pyran derivatives through the nucleophilic substitution reaction of 3-(bromomethyl)tetrahydro-2H-pyran with various primary and secondary amine nucleophiles. The straightforward nature of this reaction allows for the generation of a diverse library of compounds for further biological evaluation.
Reaction Principle
The synthesis of N-substituted 3-(aminomethyl)tetrahydro-2H-pyrans is achieved via a classical bimolecular nucleophilic substitution (SN2) reaction. The amine nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of N-substituted 3-(aminomethyl)tetrahydro-2H-pyrans.
Experimental Protocols
The following protocols describe the general procedures for the reaction of this compound with primary and secondary amines.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-((tetrahydro-2H-pyran-3-yl)methyl)benzylamine.
Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in N,N-dimethylformamide (5 mL).
-
Add piperidine (1.5 mmol) and triethylamine (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 3-(piperidin-1-ylmethyl)tetrahydro-2H-pyran.
Protocol 3: Reaction with an Aromatic Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle with a reflux condenser
Procedure:
-
To a mixture of this compound (1.0 mmol) and sodium carbonate (2.0 mmol) in toluene (10 mL) in a round-bottom flask, add aniline (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 18 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic solids.
-
Wash the filtrate with 1 M HCl (2 x 10 mL) to remove excess aniline, followed by saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-((tetrahydro-2H-pyran-3-yl)methyl)aniline.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various N-substituted 3-(aminomethyl)tetrahydro-2H-pyrans.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | CH₃CN | 60 | 12 | 85-95 |
| n-Butylamine | K₂CO₃ | DMF | 70 | 10 | 80-90 |
| Aniline | Na₂CO₃ | Toluene | 110 (reflux) | 18 | 60-75 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 16 | 65-80 |
| Piperidine | Et₃N | DMF | 25 (RT) | 24 | 90-98 |
| Morpholine | K₂CO₃ | CH₃CN | 80 (reflux) | 8 | 88-96 |
Note: Yields are approximate and may vary depending on the specific reaction scale and purification method.
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted 3-(aminomethyl)tetrahydro-2H-pyrans is outlined below.
Caption: General experimental workflow for the synthesis of N-substituted 3-(aminomethyl)tetrahydro-2H-pyrans.
Signaling Pathway Context
While the direct signaling pathways of these specific compounds are diverse and dependent on the nature of the 'R' groups, their intended application in drug discovery often targets neurotransmitter transporters. The following diagram illustrates a simplified conceptual relationship.
Caption: Conceptual relationship of synthesized compounds to their potential biological targets in drug discovery.
Conclusion
The reaction of this compound with amine nucleophiles provides a reliable and versatile method for the synthesis of a wide range of N-substituted 3-(aminomethyl)tetrahydro-2H-pyran derivatives. The protocols outlined in this application note are robust and can be adapted for various primary and secondary amines, making this a valuable tool for medicinal chemists and drug development professionals in the exploration of novel therapeutic agents. The resulting compounds serve as key intermediates for the development of new chemical entities with potential applications in treating central nervous system disorders and other diseases.
Application Note: Versatile Nucleophilic Substitution Protocols for 3-(Bromomethyl)tetrahydro-2H-pyran
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-(Bromomethyl)tetrahydro-2H-pyran is a valuable synthetic intermediate, incorporating the stable tetrahydropyran (THP) ring, a common motif in many natural products and pharmaceutically active compounds. The primary alkyl bromide functionality makes it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This allows for the straightforward introduction of a wide variety of functional groups by reacting it with different nucleophiles. Sₙ2 reactions involve a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the leaving group (bromide) in a single, concerted step.[1]
This document provides detailed experimental protocols for the reaction of this compound with representative oxygen and nitrogen nucleophiles, outlining methods for the synthesis of novel ether and amine derivatives.
General Reaction Pathway: Sₙ2 Mechanism
The substitution reactions involving this compound proceed via an Sₙ2 mechanism due to the unhindered, primary nature of the electrophilic carbon.[2] This pathway is characterized by the inversion of stereochemistry at the reaction center, although this specific substrate is achiral. A strong nucleophile attacks the carbon atom bonded to the bromine, while the carbon-bromine bond simultaneously breaks.
References
Application Notes and Protocols: The Versatile Role of 3-(Bromomethyl)tetrahydro-2H-pyran in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-(Bromomethyl)tetrahydro-2H-pyran as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The inherent reactivity of the bromomethyl group, coupled with the stability of the tetrahydropyran ring, makes this reagent a valuable building block in the construction of complex molecular architectures with therapeutic potential.
Application Notes
This compound is a versatile synthetic intermediate primarily employed as an alkylating agent. The core of its reactivity lies in the facile displacement of the bromide ion by a wide range of nucleophiles via an SN2 mechanism. This allows for the strategic introduction of the tetrahydropyran-3-ylmethyl moiety into diverse molecular scaffolds. The tetrahydropyran (THP) ring is a prevalent motif in numerous biologically active molecules, often contributing to improved pharmacokinetic properties such as enhanced solubility and metabolic stability.
Key applications of this compound in pharmaceutical synthesis include:
-
Synthesis of Liquid Crystal Intermediates: As demonstrated in the synthesis of trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, this intermediate is crucial for creating molecules with specific liquid crystalline properties, which can have applications in drug delivery systems and as components of medical devices.
-
Development of Novel Anticancer Agents: The tetrahydropyran scaffold is present in a number of compounds exhibiting potent anticancer activity. For instance, derivatives of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one have shown significant antiproliferative effects against breast cancer cell lines. The synthesis of these complex heterocyclic systems can be initiated from precursors derived from this compound.
-
Creation of Potent Antiviral Compounds: The pyran ring is a key structural feature in various antiviral agents. Compounds incorporating the pyranopyrazole core have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The synthesis of such inhibitors can utilize this compound to introduce the necessary tetrahydropyran moiety.
Experimental Protocols
Protocol 1: Synthesis of a Liquid Crystal Intermediate: trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran
This protocol details the synthesis of a liquid crystal intermediate, highlighting the use of a derivative of this compound in an etherification reaction.
Step 1: Synthesis of (6-propyltetrahydro-2H-pyran-3-yl)methanol
-
Reaction: Reduction of a suitable ester or aldehyde precursor.
-
Procedure: A detailed procedure for the synthesis of this starting material can be found in relevant patent literature. The reaction typically involves the reduction of a corresponding ester or aldehyde using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
-
Yield: 80.2%[1]
Step 2: Synthesis of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran
-
Reaction: Bromination of the primary alcohol.
-
Reagents: (6-propyltetrahydro-2H-pyran-3-yl)methanol, carbon tetrabromide, triphenylphosphine.[1]
-
Procedure: To a solution of (6-propyltetrahydro-2H-pyran-3-yl)methanol (10.00 g, 63.19 mmol) and carbon tetrabromide (22.00 g, 66.35 mmol) in dichloromethane, triphenylphosphine (17.40 g, 66.35 mmol) is added under ice-cooling. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by silica gel chromatography.[1]
-
Yield: 78.7%[1]
Step 3: Synthesis of trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran
-
Reaction: Williamson ether synthesis.
-
Reagents: 5-(bromomethyl)-2-propyltetrahydro-2H-pyran, 4-ethoxy-2,3-difluorophenol, potassium carbonate, N,N-dimethylformamide (DMF).[1]
-
Procedure: A mixture of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran (11.00 g, 49.74 mmol), 4-ethoxy-2,3-difluorophenol (8.66 g, 49.74 mmol), and potassium carbonate (6.87 g, 49.74 mmol) in DMF is stirred at 70°C for 5 hours. The reaction mixture is then poured into water and extracted with toluene. The combined organic layers are washed with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent is distilled off. The residue is purified by silica gel chromatography and recrystallization.[1]
-
Yield: 59.6%[1]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) |
| 1 | (6-propyltetrahydro-2H-pyran-3-yl)methanol | Precursor Ester/Aldehyde | Reducing Agent | 80.2[1] |
| 2 | 5-(bromomethyl)-2-propyltetrahydro-2H-pyran | (6-propyltetrahydro-2H-pyran-3-yl)methanol | CBr4, PPh3 | 78.7[1] |
| 3 | trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran | 5-(bromomethyl)-2-propyltetrahydro-2H-pyran | 4-ethoxy-2,3-difluorophenol, K2CO3 | 59.6[1] |
Protocol 2: General Scheme for the Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives with Anticancer Activity
This protocol outlines a general synthetic strategy for preparing pyran-fused pyridazinone derivatives, which have shown promising anticancer properties. The synthesis often involves a multi-step sequence starting from a furan derivative, which can be conceptually linked to the use of pyran-based building blocks.
-
Core Synthetic Strategy: The synthesis of these motifs is often achieved through a five-step reaction sequence where the Achmatowicz oxidative cyclization is a key transformation.[1]
-
Biological Activity: Compounds such as 15f, 16c, and 16d have demonstrated potent antiproliferative activity against the SK-BR-3 breast cancer cell line, with IC50 values of 0.21 and 0.15 μM for 16c and 16d, respectively.[1]
Quantitative Data Summary of Biological Activity
| Compound | Cell Line | IC50 (μM) |
| 16c | SK-BR-3 | 0.21[1] |
| 16d | SK-BR-3 | 0.15[1] |
Protocol 3: General Scheme for the Synthesis of Pyrano[2,3-c]pyrazole Derivatives with Antiviral Activity
This protocol describes a general approach for the synthesis of pyranopyrazole derivatives that have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro).
-
Synthetic Approach: A facile multi-component reaction is typically employed for the synthesis of the initial enaminonitrile intermediate. This is followed by a series of reactions to construct the final pyrano[2,3-c]pyrazole scaffold.[2]
-
Biological Activity: Compound 18 from a synthesized series showed a high selectivity index (SI = 12.6) and significant inhibitory capacity against human coronavirus 229E.[2] The inhibitory activity of several compounds against SARS-CoV-2 Mpro has been demonstrated, with compound 18 exhibiting an IC50 value of 27.8 μg/mL.[2]
Quantitative Data Summary of Biological Activity
| Compound | Target | IC50 (μg/mL) |
| 18 | SARS-CoV-2 Mpro | 27.8[2] |
| Tipranavir (Control) | SARS-CoV-2 Mpro | 13.32[2] |
Signaling Pathways and Experimental Workflows
Anticancer Activity: Targeting the CDK2 Signaling Pathway
Certain pyran derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway by pyran derivatives.
Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Pyrano[2,3-c]pyrazole derivatives can act as inhibitors of the SARS-CoV-2 Main Protease (Mpro), an enzyme essential for the processing of viral polyproteins and subsequent viral replication.
Caption: Inhibition of SARS-CoV-2 Mpro by pyrano[2,3-c]pyrazole derivatives.
General Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of pharmaceutical intermediates using this compound and subsequent biological screening.
Caption: General workflow for synthesis and screening.
References
Application Notes and Protocols for Base Selection in Reactions Involving 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate base for nucleophilic substitution reactions involving 3-(Bromomethyl)tetrahydro-2H-pyran. This versatile building block is a key intermediate in the synthesis of a variety of compounds, particularly in the development of new pharmaceutical agents, due to the presence of the stable tetrahydropyran (THP) moiety and the reactive bromomethyl group.
Introduction to Reactivity
This compound is a primary alkyl bromide. Its reactivity is dominated by S_N2 reactions, where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group. The choice of base is critical in these reactions as it serves to deprotonate the nucleophile, thereby increasing its nucleophilicity and initiating the substitution reaction. The selection of an appropriate base is crucial for maximizing reaction yield, minimizing side reactions such as elimination (E2), and ensuring compatibility with other functional groups in the starting materials.
General Principles of Base Selection
The choice of base depends on several factors, primarily the pKa of the nucleophile, the desired reaction pathway (S_{N}2 vs. E2), and the reaction conditions (solvent, temperature).
-
pKa of the Nucleophile: The base must be strong enough to deprotonate the nucleophile to a significant extent. A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile.
-
Steric Hindrance: Sterically hindered bases, such as potassium tert-butoxide, can favor elimination reactions (E2) over substitution (S_{N}2). Since this compound is a primary bromide, S_{N}2 is generally favored, but a very bulky base could still promote some elimination.
-
Solvent Compatibility: The chosen base should be soluble in the reaction solvent. Polar aprotic solvents like DMF, DMSO, and THF are commonly used for S_{N}2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free.
-
Temperature: Higher temperatures can favor the thermodynamically controlled elimination product over the kinetically favored substitution product.
Below is a general workflow for selecting a base in reactions with this compound.
Caption: A logical workflow for selecting a suitable base.
Application 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols with this compound is a common method for synthesizing aryl ethers containing the THP moiety. This reaction, a classic Williamson ether synthesis, requires a base to deprotonate the phenolic hydroxyl group.
Base Comparison for O-Alkylation:
| Base | Typical Solvent | Temperature (°C) | Relative Strength | Expected Yield | Notes |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | 25 - 80 | Weak | Good to Excellent | A mild and cost-effective base suitable for many phenols. Reaction times may be longer. |
| Sodium Hydride (NaH) | THF, DMF | 0 - 25 | Strong | Excellent | A powerful, non-nucleophilic base that provides rapid and complete deprotonation. Requires anhydrous conditions and careful handling. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | 25 - 60 | Moderate | Excellent | Often gives higher yields than K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. |
| Potassium tert-Butoxide (KOtBu) | THF | 0 - 25 | Strong, Bulky | Good | Effective for deprotonation, but its steric bulk can sometimes lead to side reactions if the substrate is sensitive. |
Experimental Protocol: O-Alkylation using Potassium Carbonate
-
To a solution of the phenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Application 2: N-Alkylation of Amines and Heterocycles
N-alkylation with this compound is used to introduce the (tetrahydropyran-3-yl)methyl group onto primary and secondary amines, as well as nitrogen-containing heterocycles like indoles. The choice of base is critical for achieving selective N-alkylation over C-alkylation in ambident nucleophiles like indole.
Base Comparison for N-Alkylation:
| Base | Nucleophile | Typical Solvent | Temperature (°C) | Expected Yield | Notes |
| Potassium Carbonate (K₂CO₃) | Primary/Secondary Amines | DMF, Acetonitrile | 25 - 80 | Good | A suitable base for many simple amines. |
| Triethylamine (Et₃N) | Primary/Secondary Amines | DCM, THF | 25 - 40 | Moderate to Good | A weaker organic base, often used as an acid scavenger. |
| Sodium Hydride (NaH) | Indoles, Carbazoles | THF, DMF | 0 - 25 | Excellent | Highly effective for deprotonating less nucleophilic N-H bonds, promoting N-alkylation. Requires anhydrous conditions.[1] |
| Potassium Hydroxide (KOH) | Indoles | DMSO | 25 | Good | A strong base that can be effective for N-alkylation of indoles.[1] |
Experimental Protocol: N-Alkylation of Indole using Sodium Hydride
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Application 3: C-Alkylation of Active Methylene Compounds
This compound can be used to alkylate carbanions generated from active methylene compounds such as malonic esters and β-ketoesters. This C-C bond-forming reaction is valuable for building molecular complexity.
Base Comparison for C-Alkylation:
| Base | Typical Solvent | Temperature (°C) | Relative Strength | Expected Yield | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 - 78 | Strong | Good to Excellent | A classic base for generating enolates of active methylene compounds. |
| Sodium Hydride (NaH) | THF, DMF | 0 - 25 | Strong | Excellent | Provides irreversible deprotonation, driving the reaction to completion. Requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | 50 - 80 | Weak | Moderate to Good | A milder alternative, often requiring higher temperatures and longer reaction times. |
| Lithium Diisopropylamide (LDA) | THF | -78 - 0 | Very Strong, Bulky | Excellent | A powerful, non-nucleophilic base for quantitative enolate formation. Used for less acidic substrates or when precise control is needed. |
Experimental Protocol: C-Alkylation of Diethyl Malonate using Sodium Ethoxide
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol (1.0 M).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add this compound (1.05 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting product by vacuum distillation or column chromatography.
Application in Pharmaceutical Synthesis Workflow
The introduction of the (tetrahydropyran-3-yl)methyl group can be a key step in the synthesis of complex pharmaceutical ingredients. The following diagram illustrates a generic workflow where this compound is used to alkylate a nucleophilic intermediate in a multi-step synthesis.
Caption: Generic workflow for API synthesis.
Conclusion
The selection of a base for reactions involving this compound is a critical parameter that dictates the success of the transformation. For O- and N-alkylation, mild inorganic bases like potassium carbonate offer a good balance of reactivity and ease of handling for many substrates. For less reactive nucleophiles or when higher yields and faster reaction times are desired, stronger bases like sodium hydride are the reagents of choice, albeit with the need for more stringent reaction conditions. For C-alkylation, the choice of base is dictated by the acidity of the active methylene compound, with classic bases like sodium ethoxide being suitable for many applications. Careful consideration of the factors outlined in these notes will enable researchers to optimize their synthetic routes and efficiently incorporate the valuable (tetrahydropyran-3-yl)methyl moiety into their target molecules.
References
Application Notes and Protocols: Synthesis of Tetrahydropyranyl (THP) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone for achieving complex molecular architectures. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols and phenols. This popularity is due to its ease of introduction, general stability under a broad range of non-acidic conditions (including exposure to organometallics, hydrides, and strong bases), and its straightforward removal under mild acidic conditions.[1][2][3]
THP ethers are a type of acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4] This conversion masks the acidic and nucleophilic nature of the hydroxyl group, preventing it from interfering with subsequent synthetic transformations.[1] A notable characteristic of this protection strategy is the introduction of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the substrate alcohol is chiral.[2][3] This document provides a comprehensive overview of the synthesis of THP ethers, including the reaction mechanism, various catalytic systems, detailed experimental protocols, and quantitative data.
Reaction Mechanism
The formation of a THP ether is an acid-catalyzed addition reaction. The process is initiated by the protonation of the double bond in 3,4-dihydro-2H-pyran (DHP) by an acid catalyst. This step generates a resonance-stabilized oxocarbenium ion, which is a key intermediate.[1][4][5] The alcohol, acting as a nucleophile, then attacks this electrophilic intermediate.[2] The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final THP ether product.[5]
The deprotection of THP ethers is essentially the reverse process: an acid-catalyzed hydrolysis of the acetal linkage to regenerate the original alcohol.[5][6]
References
Application Notes and Protocols for the Deprotection of Ethers Derived from 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of deprotection methods for ethers derived from 3-(bromomethyl)tetrahydro-2H-pyran. This protecting group, a substituted tetrahydropyranyl (THP) ether, is valuable in multi-step organic synthesis. However, the presence of a reactive bromomethyl group necessitates careful selection of deprotection conditions to avoid unwanted side reactions. This document details various strategies for the cleavage of this ether linkage, including acidic hydrolysis and other mild procedures, with a focus on preserving the integrity of the C-Br bond.
Overview of Deprotection Strategies
The deprotection of 3-(bromomethyl)tetrahydropyranyl ethers, like other THP ethers, is most commonly achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation. The choice of acid and reaction conditions is critical to ensure high yields and prevent degradation of the substrate or reaction with the bromomethyl moiety. Alternative methods, including Lewis acid-mediated and oxidative deprotection, have also been developed for THP ethers, though their compatibility with the bromomethyl group must be carefully considered.
Key Considerations for Deprotection:
-
Acid Sensitivity: The primary factor governing the choice of deprotection method is the acid sensitivity of the substrate and any other protecting groups present.
-
Bromomethyl Group Stability: The carbon-bromine bond is susceptible to nucleophilic attack. Therefore, reaction conditions and workup procedures should be chosen to minimize the presence of strong nucleophiles that could displace the bromide.
-
Reaction Scale and Purity: The choice of a homogeneous or heterogeneous catalyst can impact the ease of workup and purification, which is a significant consideration for both small-scale research and larger-scale drug development processes.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various deprotection methods applicable to THP ethers, with a focus on conditions that are likely to be compatible with a bromomethyl substituent. It is important to note that specific yields for 3-(bromomethyl)THP-protected substrates are not widely reported in the literature; therefore, the yields provided are representative of general THP ether deprotections under the specified conditions. Researchers should perform small-scale optimization for their specific substrate.
| Method | Reagents and Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Potential Issues with Bromomethyl Group |
| Brønsted Acid | Acetic Acid/THF/H₂O (2:1:1), Room Temperature | 85-95 | 4-12 h | Mild conditions, readily available reagents. | Prolonged reaction times might lead to side reactions if nucleophiles are present. |
| p-Toluenesulfonic acid (catalytic), Methanol, Room Temperature | 90-98 | 1-4 h | Fast and efficient, works well for many substrates. | Methanolysis of the bromide is a potential side reaction. | |
| Pyridinium p-toluenesulfonate (PPTS) (catalytic), Ethanol, 50°C | 88-97 | 2-8 h | Milder than TsOH, suitable for more sensitive substrates. | Elevated temperature could promote side reactions. | |
| Lewis Acid | Magnesium bromide (MgBr₂), Diethyl ether, Room Temperature | 80-95 | 1-6 h | Mild conditions, can be selective in the presence of other protecting groups. | Coordination of MgBr₂ to the bromine is possible, but generally not reactive. |
| Bismuth(III) triflate (Bi(OTf)₃) (catalytic), Methanol, Room Temperature | 90-99 | 0.5-2 h | Highly efficient, low catalyst loading, mild conditions. | Potential for methanolysis of the bromide. | |
| Heterogeneous Acid | Amberlyst-15, Methanol, Room Temperature | 90-98 | 2-10 h | Easy workup (filtration), reusable catalyst, suitable for flow chemistry. | Methanolysis of the bromide is a potential side reaction. |
Experimental Protocols
The following are detailed protocols for the deprotection of 3-(bromomethyl)tetrahydropyranyl ethers. Note: These are general procedures and may require optimization for specific substrates. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Deprotection using Acetic Acid
This method is a mild and commonly used procedure for the cleavage of THP ethers.
Materials:
-
3-(Bromomethyl)THP-protected alcohol
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-(bromomethyl)THP-protected alcohol (1.0 equiv) in a 2:1:1 mixture of acetic acid, THF, and water. A typical concentration is 0.1 to 0.5 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully add saturated aqueous NaHCO₃ solution to the reaction mixture until the effervescence ceases to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (TsOH)
This protocol utilizes a catalytic amount of a strong Brønsted acid for a more rapid deprotection.
Materials:
-
3-(Bromomethyl)THP-protected alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-(bromomethyl)THP-protected alcohol (1.0 equiv) in methanol (0.1 to 0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (typically 1-4 hours).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 3: Deprotection using Amberlyst-15 (Heterogeneous Acid Catalyst)
This method offers the advantage of a simple workup by filtration to remove the solid-supported acid catalyst.
Materials:
-
3-(Bromomethyl)THP-protected alcohol
-
Amberlyst-15 ion-exchange resin
-
Methanol (MeOH)
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a solution of the 3-(bromomethyl)THP-protected alcohol (1.0 equiv) in methanol (0.1 to 0.5 M), add Amberlyst-15 resin (10-20 wt% of the substrate).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC (typically 2-10 hours).
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to afford the deprotected alcohol.
-
Further purification by column chromatography may be performed if required.
Visualizations
Diagram 1: General Deprotection Workflow
Caption: General workflow for the deprotection of 3-(bromomethyl)THP ethers.
Diagram 2: Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed deprotection of a 3-(bromomethyl)THP ether.
Conclusion
The deprotection of ethers derived from this compound can be effectively achieved using a variety of acidic conditions. Mild Brønsted acids such as acetic acid or catalytic p-toluenesulfonic acid are generally effective. For substrates sensitive to strong acids, milder reagents like PPTS or certain Lewis acids can be employed. The use of heterogeneous acid catalysts like Amberlyst-15 simplifies product isolation. A critical consideration for all methods is the potential for side reactions involving the bromomethyl group, particularly with nucleophilic reagents or solvents at elevated temperatures. Careful optimization of reaction conditions and monitoring of the reaction progress are essential to achieve high yields of the desired deprotected alcohol.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran. The primary focus is on the common conversion of 3-(hydroxymethyl)tetrahydro-2H-pyran to its brominated derivative, a key intermediate in various synthetic applications.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, particularly when employing the widely used Appel reaction.
Issue 1: Low or No Yield of this compound
Possible Causes & Recommended Actions
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | - Triphenylphosphine (PPh₃): Ensure PPh₃ is fresh and has been stored under anhydrous conditions. Over time, it can oxidize, reducing its efficacy. |
| - Carbon Tetrabromide (CBr₄): Use high-purity CBr₄. Impurities can lead to side reactions. | |
| - Solvent: Use anhydrous dichloromethane (DCM) or a similarly appropriate solvent. The presence of water can consume the reagents. | |
| Reaction Conditions | - Temperature: The initial addition of reagents is often performed at 0°C to control the exothermic reaction, followed by stirring at room temperature. Ensure proper temperature control. |
| - Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Stoichiometry | - Ensure the correct molar ratios of reagents are used. Typically, a slight excess of PPh₃ and CBr₄ relative to the alcohol is employed. |
Issue 2: Difficulty in Product Purification
Possible Causes & Recommended Actions
| Potential Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine Oxide (TPPO) | - TPPO is a common byproduct of the Appel reaction and can be challenging to separate from the desired product due to similar polarity. |
| - Crystallization: TPPO is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like hexane or a mixture of ether and pentane, followed by filtration.[1] | |
| - Column Chromatography: Careful column chromatography on silica gel is a standard method for separating this compound from TPPO. A gradient elution system may be necessary. | |
| - Complexation: TPPO can be precipitated as a complex with metal salts like zinc chloride (ZnCl₂) from alcoholic solutions, which can then be filtered off. | |
| Residual Starting Material | - If the reaction has not gone to completion, unreacted 3-(hydroxymethyl)tetrahydro-2H-pyran may be present. This can typically be separated by column chromatography due to its higher polarity compared to the brominated product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound from 3-(hydroxymethyl)tetrahydro-2H-pyran?
A1: The most frequently cited and reliable method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in a solvent like dichloromethane (DCM). This reaction is known for its mild conditions and generally provides good yields for the conversion of primary alcohols to alkyl bromides.[2] A patent for a similar substituted pyran derivative reports a yield of 78.7% using this method.
Q2: What is the mechanism of the Appel reaction for this transformation?
A2: The reaction proceeds via an Sₙ2 mechanism. Initially, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt. The alcohol, 3-(hydroxymethyl)tetrahydro-2H-pyran, is then deprotonated, and the resulting alkoxide attacks the phosphonium salt. This forms an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion to yield this compound and the byproduct, triphenylphosphine oxide (TPPO). The formation of the strong phosphorus-oxygen double bond in TPPO is a major driving force for the reaction.
Q3: Are there any common side reactions to be aware of?
A3: While the Appel reaction is generally efficient, potential side reactions can occur. If the starting alcohol is not primary, elimination reactions can become more prevalent. For this specific substrate, since it is a primary alcohol, the main concern is incomplete reaction or side reactions arising from impurities in the reagents or solvent. The ether linkage in the tetrahydro-2H-pyran ring is generally stable under these conditions.
Q4: What are some alternative methods for this bromination, and how do they compare in terms of yield?
A4: Besides the Appel reaction, other reagents can be used to convert primary alcohols to alkyl bromides. The choice of method may depend on factors like substrate sensitivity, desired yield, and ease of purification.
| Method | Reagents | General Yield for Primary Alcohols | Key Considerations |
| Appel Reaction | PPh₃, CBr₄ | Good to Excellent | Mild conditions; main byproduct is TPPO which can complicate purification. |
| Phosphorus Tribromide | PBr₃ | Good to High | A common and effective reagent; can be harsh for sensitive substrates.[2][3][4][5] |
| NBS/PPh₃ | N-Bromosuccinimide, PPh₃ | Good | An alternative to CBr₄ as the bromine source.[2] |
| Sodium Bromide/Sulfuric Acid | NaBr, H₂SO₄ | Variable | Generates HBr in situ; acidic conditions may not be suitable for all substrates.[6] |
Yields are general for primary alcohols and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Protocol for the Appel Reaction
This protocol is adapted from a general procedure for the bromination of a primary alcohol using PPh₃ and CBr₄.
Materials:
-
3-(hydroxymethyl)tetrahydro-2H-pyran
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (1.1-1.5 eq) in anhydrous dichloromethane.
-
Add the CBr₄ solution dropwise to the cooled solution of the alcohol and PPh₃ over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from triphenylphosphine oxide and any unreacted starting material.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Caption: Troubleshooting logic for improving the yield and purity of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. Phosphorus tribromide | PBr3 | CID 24614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 5. Phosphorus_tribromide [chemeurope.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of Products from 3-(Bromomethyl)tetrahydro-2H-pyran Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of products derived from reactions involving 3-(Bromomethyl)tetrahydro-2H-pyran. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products of this compound.
Problem 1: Low or No Yield of the Desired Product After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Before starting the purification process, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or optimizing the reaction conditions. |
| Product Instability on Silica Gel | This compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Perform a quick stability test by spotting the crude product on a TLC plate, letting it sit for an hour, and then eluting to check for new spots indicating decomposition. If unstable, consider using deactivated (neutralized) silica gel, alumina, or a different purification technique like recrystallization or distillation. |
| Product Loss During Aqueous Work-up | If your product has some water solubility, significant amounts can be lost during aqueous extraction steps. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent to recover the dissolved product. |
| Co-elution with Impurities | If the desired product has a similar polarity to a major impurity, it can be difficult to separate by column chromatography, leading to mixed fractions and lower yields of the pure compound. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities on TLC to achieve better separation. A shallower solvent gradient during column chromatography can also improve resolution. |
| Product is Volatile | If the product is a low-boiling liquid, it may be lost during solvent removal under reduced pressure (rotary evaporation). Use a lower bath temperature and carefully control the vacuum. Consider using a cold trap to recover any volatilized product. |
Problem 2: Presence of Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Inadequate purification may leave behind unreacted this compound or other starting materials. Optimize the column chromatography conditions (e.g., solvent gradient, column length) to improve separation. If the impurity is difficult to remove by chromatography, consider a chemical quench for the unreacted starting material before work-up, if feasible. |
| Side-Product Formation | Reactions with this compound can sometimes yield side products, such as elimination products or isomers. Characterize the impurity by NMR or MS to understand its structure. This will help in devising a targeted purification strategy. For example, if an acidic or basic impurity is present, an acid-base extraction during the work-up might be effective. |
| Diastereomers or Enantiomers | If the reaction creates a new chiral center, you may have a mixture of diastereomers, which can be difficult to separate by standard column chromatography.[2] Chiral High-Performance Liquid Chromatography (HPLC) may be required for separation.[3] Alternatively, derivatization to form diastereomers with a chiral auxiliary followed by separation and subsequent removal of the auxiliary can be attempted. |
| Solvent Impurities | Solvents used in the reaction or purification can be a source of contamination. Ensure you are using high-purity solvents. Residual solvent can often be removed by high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in reactions involving this compound?
A1: Common impurities include unreacted this compound, byproducts from side reactions such as elimination (to form a methylidene-tetrahydro-2H-pyran), and hydrolysis of the bromomethyl group to a hydroxymethyl group if water is present. Depending on the nucleophile used, you may also have impurities from over-alkylation or reaction at other sites if the nucleophile is complex.
Q2: My product, a derivative of this compound, appears to be an oil. Can I still use recrystallization?
A2: Recrystallization is primarily for solid compounds. However, sometimes an oily product can be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound. If the product remains an oil, column chromatography or distillation are more suitable purification methods.
Q3: How do I choose the right solvent system for column chromatography of my tetrahydropyran derivative?
A3: The ideal solvent system for column chromatography should provide a good separation of your desired product from impurities on a TLC plate, with the product having an Rf value of approximately 0.2-0.4.[4] Start by testing a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For basic compounds that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.
Q4: I am having trouble separating diastereomers of my product. What are my options?
A4: Separating diastereomers can be challenging due to their similar physical properties.[5] Here are a few strategies:
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Optimize Column Chromatography: Use a longer column, a shallower solvent gradient, or try a different stationary phase like alumina or a bonded-phase silica.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (sometimes a chiral column can resolve diastereomers) is often effective.[3]
-
Recrystallization: Sometimes, one diastereomer is less soluble than the other in a particular solvent, allowing for separation by fractional crystallization. This may require screening a variety of solvents.
-
Derivatization: Reacting the mixture of diastereomers with a chiral resolving agent to form new diastereomers that may be more easily separated. After separation, the resolving agent is cleaved to yield the pure original diastereomers.
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of your final product:
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Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and identifying any impurities. The presence of unexpected peaks can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds, providing both separation and mass information to help identify components.
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound. By using a suitable detector (e.g., UV-Vis or MS), you can determine the percentage of your product in a sample.[3]
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Tetrahydropyran Derivative
| Purification Method | Typical Yield (%) | Purity Achieved (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 60-90 | >95 | Applicable to a wide range of compounds (oils and solids); good for separating mixtures with different polarities. | Can be time-consuming and requires larger volumes of solvent; potential for product decomposition on silica gel.[6] |
| Recrystallization | 50-80 | >99 | Can provide very high purity; scalable and cost-effective for crystalline solids. | Only applicable to solids; yield can be lower due to product solubility in the mother liquor.[7] |
| Distillation | 40-70 | >98 | Effective for purifying volatile, thermally stable liquids. | Not suitable for non-volatile or thermally sensitive compounds; may not separate compounds with close boiling points. |
Table 2: Common Solvent Systems for Column Chromatography of Tetrahydropyran Derivatives
| Compound Polarity | Typical Solvent System (v/v) | Comments |
| Non-polar | Hexane/Ethyl Acetate (9:1 to 7:3) | A good starting point for many tetrahydropyran derivatives. |
| Moderately Polar | Hexane/Ethyl Acetate (1:1 to 3:7) or Dichloromethane/Methanol (99:1 to 95:5) | For compounds with more polar functional groups. |
| Polar/Basic | Dichloromethane/Methanol with 0.5% Triethylamine | The addition of a base helps to prevent streaking of basic compounds on the silica gel. |
| Polar/Acidic | Hexane/Ethyl Acetate with 0.5% Acetic Acid | The addition of an acid can improve the chromatography of acidic compounds. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of a product from a reaction with this compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Add another layer of sand on top of the silica gel bed.
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Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
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Dissolve the crude reaction product in a minimal amount of a suitable solvent (ideally the least polar component of your eluent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent (mobile phase) to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluate in a series of fractions (e.g., in test tubes or vials).
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Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid product derived from this compound.
-
Solvent Selection:
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Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble at all temperatures.
-
Test small amounts of the crude product with various solvents to find a suitable one. Common choices include ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures of these.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
References
Technical Support Center: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran, a key building block in organic synthesis.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, focusing on the bromination of the precursor, (Tetrahydro-2H-pyran-3-yl)methanol. The most prevalent methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction (PPh₃/CBr₄).[2]
Question 1: My reaction yield is consistently low (below 60%). What are the primary causes?
Answer: Low yields are a frequent issue and can stem from several factors throughout the experimental process.[3][4][5]
-
Incomplete Reaction: The starting alcohol may not be fully consumed. This can be due to insufficient reagent, poor reagent quality, or non-optimal reaction time and temperature.[3][5]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider adding a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of PBr₃) or extending the reaction time.[5] Ensure your brominating agent is pure; PBr₃ can degrade upon exposure to moisture and may require distillation.[5]
-
-
Product Loss During Workup: The product can be lost during aqueous extraction phases. The intermediate phosphite esters formed during PBr₃ reactions can be hydrolyzed, trapping the product in the aqueous layer.[5]
-
Solution: Ensure thorough extraction with an appropriate organic solvent. Minimize the duration and strength of basic washes (like sodium bicarbonate) if your product shows sensitivity. Rinsing all glassware and drying agents adequately is also crucial to recover all material.[3]
-
-
Side Product Formation: The formation of unwanted byproducts consumes the starting material and complicates purification.
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Product Volatility: While this compound is not extremely volatile, some product may be lost if rotary evaporation is performed at too high a temperature or for an extended period.[3]
Question 2: My post-reaction TLC shows multiple spots. What are the likely side products?
Answer: The identity of side products depends on the reaction method used.
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Using PBr₃:
-
Unreacted Starting Material: The most common "spot" is the starting alcohol.
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Phosphite Esters: Intermediates like (RO)PBr₂ and (RO)₂PBr can be present. These are often hydrolyzed during workup.[8]
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Elimination/Rearrangement Products: While less common for primary alcohols, harsh conditions (e.g., high heat) could potentially lead to minor amounts of elimination or rearrangement byproducts.[8]
-
-
Using Appel Reaction (PPh₃/CBr₄):
-
Triphenylphosphine Oxide (TPPO): This is the major byproduct and often appears as a distinct, less mobile spot on TLC. Its removal is a primary challenge in purification.[7]
-
Bromoform (CHBr₃): Formed from CBr₄ during the reaction. It is relatively volatile and usually removed during solvent evaporation.
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Question 3: How can I effectively purify the final product?
Answer: Purification is critical for obtaining high-purity this compound.
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Flash Column Chromatography: This is the most common and effective method. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
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Troubleshooting TPPO Removal (Appel Reaction): TPPO can sometimes co-elute with the product. To improve separation, you can try precipitating the TPPO by concentrating the crude mixture and triturating with a non-polar solvent like hexanes or diethyl ether, then filtering it off before chromatography.
-
-
Distillation: If the product is the major component and byproducts have significantly different boiling points, vacuum distillation can be an option. However, this may be less effective at removing structurally similar impurities.
Question 4: What are the best practices for handling the reagents?
Answer: Both PBr₃ and the reagents for the Appel reaction require careful handling.
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Phosphorus Tribromide (PBr₃):
-
Moisture Sensitivity: PBr₃ reacts violently with water to release HBr gas. All glassware must be flame-dried or oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[3]
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Corrosivity: PBr₃ is corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]
-
-
Appel Reaction Reagents (PPh₃ and CBr₄):
-
Anhydrous Conditions: The reaction should be run under anhydrous conditions to prevent unwanted side reactions.
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Toxicity: Carbon tetrabromide (CBr₄) is toxic. Handle with care in a fume hood.[7]
-
Quantitative Data Summary
The choice of synthetic method can significantly impact reaction outcomes. The following table compares typical conditions and reported yields for the two primary bromination methods.
| Parameter | PBr₃ Method | Appel Reaction (PPh₃/CBr₄) |
| Starting Material | (Tetrahydro-2H-pyran-3-yl)methanol | (Tetrahydro-2H-pyran-3-yl)methanol |
| Reagent Equivalents | ~0.4 - 1.1 eq. PBr₃ | 1.1 - 1.5 eq. PPh₃, 1.1 - 1.3 eq. CBr₄ |
| Solvent | Diethyl ether, Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Reported Yield | 50 - 90%[5] | 78 - 95%[10] |
| Key Byproduct | Phosphorous acids (after quench) | Triphenylphosphine oxide (TPPO)[7] |
Experimental Protocols
Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃)
This protocol is adapted from general procedures for the bromination of primary alcohols.[6]
-
Preparation: Under an inert atmosphere (N₂), add (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) to anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis via Appel Reaction
This protocol is based on a representative Appel reaction procedure.[10][11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.), triphenylphosphine (PPh₃, 1.3 eq.), and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (CBr₄, 1.3 eq.) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: To the crude residue, add hexanes to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash it with cold hexanes. Concentrate the filtrate and purify the remaining residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Visual Guides
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
- 1. This compound|CAS 116131-44-3 [benchchem.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 9. echemi.com [echemi.com]
- 10. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran. The following sections include troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is (Tetrahydro-2H-pyran-3-yl)methanol. This primary alcohol can be readily converted to the desired bromomethyl compound through nucleophilic substitution.
Q2: Which are the most effective methods for the bromination of (Tetrahydro-2H-pyran-3-yl)methanol?
Two highly effective and widely used methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃).
-
Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol to the alkyl bromide under mild conditions. It is known for its high yields.[1]
-
Phosphorus Tribromide (PBr₃): PBr₃ is a classic and potent reagent for converting primary and secondary alcohols to their corresponding bromides.[2]
Q3: What are the main byproducts to be aware of during these reactions?
-
In the Appel reaction , the primary byproduct is triphenylphosphine oxide (Ph₃P=O), which can sometimes be challenging to separate from the desired product. Chloroform (CHBr₃) is also generated.[1][3]
-
When using PBr₃ , the main byproduct is phosphorous acid (H₃PO₃). The reaction can also generate hydrogen bromide (HBr) gas, especially if moisture is present.[4]
Q4: What is the expected stereochemical outcome of the bromination?
Both the Appel reaction and bromination with PBr₃ typically proceed via an Sₙ2 mechanism. This results in an inversion of the stereocenter if the starting alcohol were chiral at the carbon bearing the hydroxyl group. For the conversion of (Tetrahydro-2H-pyran-3-yl)methanol, the reaction occurs at a primary, achiral center, so no new stereocenter is formed.[2][3][5]
Troubleshooting Guide
Low or No Yield
Q: My reaction yield is very low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures.
| Potential Cause | Recommended Solution |
| Degraded Reagents | PBr₃: This reagent is sensitive to moisture and can hydrolyze over time. It is recommended to use a freshly opened bottle or distill it before use. PPh₃/CBr₄: Ensure all reagents are dry and of high purity. The starting alcohol must be anhydrous, as water will consume the reagents. |
| Suboptimal Reaction Temperature | Appel Reaction: This reaction is typically performed at 0 °C to room temperature. Running the reaction at too low a temperature may slow it down significantly, while higher temperatures can lead to side reactions. PBr₃ Reaction: The addition of PBr₃ to the alcohol is often exothermic. It is crucial to maintain a low temperature (e.g., 0 °C or below) during the addition to prevent side reactions and control the reaction rate. Allowing the reaction to slowly warm to room temperature is a common practice.[4] |
| Incorrect Stoichiometry | Appel Reaction: Use a slight excess of PPh₃ (e.g., 1.1-1.2 equivalents) and CBr₄ (e.g., 1.1-1.2 equivalents) relative to the alcohol to ensure complete conversion. PBr₃ Reaction: One equivalent of PBr₃ can theoretically react with three equivalents of a primary alcohol. However, using a slight excess of the alcohol or a carefully controlled amount of PBr₃ (e.g., 0.33-0.4 equivalents per equivalent of alcohol) is common practice to maximize conversion and minimize side reactions.[6] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a small additional charge of the brominating agent may be necessary. |
| Product Loss During Work-up | The aqueous work-up should be performed carefully. Ensure the pH is controlled to prevent any undesired reactions. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover all the product. |
Presence of Impurities in the Final Product
Q: After purification, my product is still impure. What are the likely impurities and how can I remove them?
A: The nature of the impurity will depend on the synthetic method used.
| Synthetic Method | Common Impurity | Recommended Purification Strategy |
| Appel Reaction | Triphenylphosphine Oxide (Ph₃P=O): This is the most common impurity and can be difficult to separate by standard column chromatography due to its polarity. | 1. Precipitation: Ph₃P=O is poorly soluble in nonpolar solvents. After the reaction, concentrating the mixture and triturating with a solvent like hexane or a mixture of diethyl ether and hexane can cause the Ph₃P=O to precipitate, allowing it to be removed by filtration. 2. Complexation: Adding ZnCl₂ to the crude product in a polar solvent can lead to the precipitation of a Ph₃P=O-ZnCl₂ complex. |
| PBr₃ Reaction | Unreacted Starting Material: ((Tetrahydro-2H-pyran-3-yl)methanol) | Careful column chromatography on silica gel should effectively separate the more polar starting alcohol from the less polar alkyl bromide product. |
| Both Methods | Elimination Byproducts: Although less common with primary alcohols, elimination to form an alkene is a possible side reaction. | Purification by flash column chromatography should separate the nonpolar alkene from the desired product. Using a non-basic amine like pyridine during the PBr₃ reaction can help to scavenge the HBr generated and suppress elimination. |
Experimental Protocols
Method 1: Appel Reaction using CBr₄/PPh₃
This protocol is adapted from a procedure for a similar substrate, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran.[7]
Materials:
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(Tetrahydro-2H-pyran-3-yl)methanol
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Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and carbon tetrabromide (1.05 eq) in anhydrous dichloromethane, add triphenylphosphine (1.05 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon) while maintaining the temperature at 0 °C with an ice bath.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to yield this compound.
Quantitative Data for a Similar Substrate: The synthesis of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran from the corresponding alcohol using this method yielded the product in 78.7% yield.[7]
| Substrate | Reagents | Solvent | Time | Temperature | Yield |
| (6-propyltetrahydro-2H-pyran-3-yl)methanol | CBr₄ (1.05 eq), PPh₃ (1.05 eq) | Dichloromethane | 1 hour | 0 °C to RT | 78.7% |
Method 2: Bromination using PBr₃
This protocol is adapted from a procedure for the synthesis of tetrahydrofurfuryl bromide, a structurally similar compound.[8]
Materials:
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(Tetrahydro-2H-pyran-3-yl)methanol
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Phosphorus tribromide (PBr₃)
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Pyridine (optional, to neutralize HBr)
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Dichloromethane or Diethyl Ether, anhydrous
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Ice-cold water
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice-salt bath.
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Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
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After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
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Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify by vacuum distillation or flash column chromatography.
Visual Guides
Experimental Workflow for Appel Reaction
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the bromination reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Preventing elimination side reactions with 3-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for 3-(Bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic substitution on this compound, but I am observing a significant amount of an alkene byproduct. What is happening?
A: You are likely encountering a competing E2 (bimolecular elimination) side reaction. This compound is a primary alkyl halide, which is generally favorable for SN2 (bimolecular nucleophilic substitution) reactions. However, under certain conditions, the E2 pathway can become prominent, leading to the formation of 3-methylenetetrahydro-2H-pyran instead of your desired substitution product.[1]
Q2: What is the primary elimination byproduct I should be looking for?
A: The major elimination product is 3-methylenetetrahydro-2H-pyran. This is formed when a base abstracts a proton from the carbon of the pyran ring at position 3, leading to the formation of an exocyclic double bond.
Q3: What are the key factors that favor the unwanted E2 elimination reaction?
A: The main factors that increase the yield of the elimination byproduct are:
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Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles and preferentially abstract a proton, favoring elimination.
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High Temperatures: Elimination reactions are generally favored over substitution reactions at elevated temperatures.
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Solvent Choice: While polar aprotic solvents are generally recommended for SN2 reactions, the choice of base is a more dominant factor.
Q4: How can I minimize the E2 elimination side reaction and favor the desired SN2 substitution?
A: To favor the SN2 pathway, you should optimize the following conditions:
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Choice of Base/Nucleophile: Use a strong, but non-bulky nucleophile. For reactions requiring a strong base to generate a nucleophile (like in a Williamson ether synthesis), use a non-nucleophilic base like sodium hydride (NaH) to deprotonate your alcohol. The resulting alkoxide is a strong nucleophile but is less sterically hindered than bases like potassium tert-butoxide.
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Reaction Temperature: Conduct the reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.
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Solvent: Use a polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). These solvents solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thereby enhancing its reactivity for substitution.
Troubleshooting Guide
If you are observing a higher than expected yield of the elimination byproduct, consult the following table and workflow to diagnose and resolve the issue.
Data on SN2 vs. E2 Selectivity
The following table provides a qualitative comparison of expected major products under different reaction conditions.
| Reaction Conditions | Base/Nucleophile | Solvent | Temperature | Expected Major Product | Reaction Pathway |
| Condition A (Favors Substitution) | Sodium Ethoxide (NaOEt) | Ethanol | Room Temp. | 3-(Ethoxymethyl)tetrahydro-2H-pyran | SN2 |
| Condition B (Favors Elimination) | Potassium tert-Butoxide (KOtBu) | tert-Butanol | Elevated | 3-Methylenetetrahydro-2H-pyran | E2 |
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution (Williamson Ether Synthesis)
This protocol is designed to favor the SN2 pathway for the synthesis of an ether from this compound.
Objective: Synthesize 3-(Ethoxymethyl)tetrahydro-2H-pyran.
Materials:
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Ethanol (anhydrous)
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Sodium Hydride (NaH), 60% dispersion in mineral oil
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This compound
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Under an inert atmosphere (e.g., Argon or Nitrogen), in a flame-dried round-bottom flask, add anhydrous ethanol (1.1 equivalents) to anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
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Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for another 30 minutes to ensure the complete formation of the sodium ethoxide.
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Cool the reaction mixture back down to 0°C.
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Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture.
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Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visual Guides
Reaction Pathway: SN2 vs. E2 Competition
Caption: SN2 vs. E2 pathways for this compound.
Troubleshooting Workflow for Excessive Elimination
Caption: Troubleshooting workflow for diagnosing excessive E2 elimination.
References
Troubleshooting incomplete reactions of 3-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for 3-(Bromomethyl)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting incomplete reactions and to answer frequently asked questions regarding the use of this versatile reagent.
Troubleshooting Incomplete Reactions
Incomplete reactions with this compound, a primary alkyl bromide, are often due to suboptimal conditions for a bimolecular nucleophilic substitution (SN2) reaction. The following guide addresses common issues in a question-and-answer format.
Q1: My alkylation reaction with this compound is slow or incomplete. What are the most likely causes?
An incomplete or sluggish SN2 reaction can stem from several factors related to the nucleophile, solvent, temperature, and potential side reactions. A systematic approach to troubleshooting is often the most effective.
Q2: How does the choice of nucleophile affect the reaction outcome?
The nature of the nucleophile is critical. Stronger nucleophiles react faster. The general reactivity order for common nucleophiles is:
Thiolates (RS⁻) > Amines (RNH₂) > Alcohols/Phenols (ROH/ArOH)
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Thiols : These are excellent nucleophiles for reactions with this compound, often leading to high yields of the corresponding thioether. The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
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Amines : Primary and secondary amines are good nucleophiles but can undergo overalkylation to form secondary, tertiary, and even quaternary ammonium salts. This often results in a mixture of products and an incomplete reaction with respect to the desired product.
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Alcohols and Phenols : These are weaker nucleophiles and generally require a strong base to form the more reactive alkoxide or phenoxide. Incomplete reactions are common without a suitable base.
Q3: What is the optimal solvent for this reaction?
Polar aprotic solvents are generally the best choice for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity.
| Solvent Type | Examples | Suitability for SN2 Reactions |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Highly Recommended |
| Polar Protic | Water, Ethanol, Methanol | Not Recommended (can solvate the nucleophile) |
| Apolar | Toluene, Hexane | Not Recommended (poor solubility of reactants) |
Q4: I am observing the formation of an elimination byproduct. How can I minimize this?
Elimination (E2) can compete with substitution (SN2), especially with sterically hindered or strong bases at elevated temperatures. To favor substitution:
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Use a less sterically hindered base: For example, use potassium carbonate instead of potassium tert-butoxide.
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Lower the reaction temperature: SN2 reactions are generally less sensitive to temperature changes than E2 reactions.
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Choose a polar aprotic solvent: These solvents are known to favor SN2 over E2 pathways.
Frequently Asked Questions (FAQs)
Q5: What is the recommended base for alkylating phenols with this compound?
For phenol alkylation, a moderately strong base is required to generate the phenoxide ion. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common and effective choices. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions.
Q6: How can I avoid overalkylation when reacting with amines?
Overalkylation is a significant challenge in the alkylation of primary and secondary amines. To favor mono-alkylation:
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Use a large excess of the amine: This ensures the alkylating agent is more likely to react with the starting amine rather than the alkylated product.
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Protect the amine: Use a protecting group that can be removed after the alkylation step.
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Consider reductive amination: This is often a more effective method for preparing secondary and tertiary amines with better control over the degree of alkylation.
Q7: Is this compound stable? How should it be stored?
This compound is a relatively stable compound but should be stored in a cool, dry place away from light and moisture to prevent degradation. It is incompatible with strong oxidizing agents and strong acids.
Experimental Protocols
Representative Protocol for the Alkylation of a Phenol:
This protocol describes the synthesis of a substituted phenoxy-methyl-tetrahydropyran, a common application for this reagent.
Materials:
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Substituted Phenol (1.0 eq)
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This compound (1.1 eq)
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Potassium Carbonate (K₂CO₃) (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl Acetate
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Water
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Brine
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, potassium carbonate, and anhydrous DMF.
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Stir the mixture at room temperature for 15-20 minutes.
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Add this compound dropwise to the reaction mixture.
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Heat the reaction to 70-80 °C and monitor its progress by thin-layer chromatography (TLC).
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Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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Quench the reaction by slowly adding water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Quantitative Data Summary
While comprehensive comparative data is sparse in the literature, the following table summarizes the expected outcomes based on the principles of SN2 reactivity.
| Nucleophile | Typical Base | Solvent | Relative Rate | Expected Yield | Common Issues |
| Thiol | K₂CO₃, NaH | DMF, ACN | Fast | High to Excellent | - |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, ACN | Moderate | Good to High | Incomplete reaction if base is too weak |
| Primary Amine | Excess Amine | DMF, DMSO | Moderate | Variable | Overalkylation , product mixtures |
| Alcohol | NaH | THF, DMF | Slow | Low to Moderate | Requires strong base, elimination |
Work-up procedures for reactions with 3-(Bromomethyl)tetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)tetrahydro-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile synthetic intermediate primarily used as an alkylating agent. Its key application is the introduction of the tetrahydropyran-3-ylmethyl moiety into various molecules through nucleophilic substitution reactions.[1] This is valuable in the synthesis of complex molecules, including natural products and pharmacologically active compounds, where the tetrahydropyran ring is a common structural motif.[1]
Q2: What are the main competing reactions to consider when using this compound?
A2: The primary competing reaction is elimination (E2) versus substitution (SN2).[1] The outcome is significantly influenced by the reaction conditions. Strong, sterically hindered bases and elevated temperatures favor the E2 pathway, leading to the formation of 3-methylenetetrahydro-2H-pyran.[1] Weaker bases and lower temperatures generally favor the desired SN2 substitution product.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place in a tightly sealed container.[2][3] It should be kept away from heat, sources of ignition, and light.[3] Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[3]
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] Contact with these substances can lead to decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Q: I am performing a Williamson ether synthesis with an alcohol and this compound using sodium hydride (NaH) in THF, but my yields are consistently low. What are the possible causes and solutions?
A: Low yields in this reaction are often due to competing elimination reactions or incomplete deprotonation of the alcohol. Here is a step-by-step troubleshooting guide:
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Possible Cause 1: Competing Elimination (E2) Reaction.
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Explanation: The alkoxide formed can act as a base and promote the elimination of HBr from this compound, especially if the reaction temperature is too high or the base is sterically hindered.[1][4]
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Troubleshooting Steps:
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Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the SN2 pathway.[1]
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Choice of Base: While NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols, ensure it is fresh and added portion-wise to control the reaction exotherm. For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) could be considered, although this may require a polar aprotic solvent like DMF.
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Monitor Reaction Progress: Use TLC or GC-MS to monitor the formation of both the desired ether and the elimination byproduct (3-methylenetetrahydro-2H-pyran).
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Possible Cause 2: Incomplete Deprotonation of the Alcohol.
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Explanation: The alcohol must be fully deprotonated to form the alkoxide for the reaction to proceed efficiently. The pKa of the alcohol should be considered when choosing a base.[5]
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Troubleshooting Steps:
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Ensure Anhydrous Conditions: Traces of water will quench the sodium hydride. Use anhydrous solvents and dry glassware.
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Sufficient Equivalents of Base: Use a slight excess of sodium hydride (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
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Allow Sufficient Time for Deprotonation: Stir the alcohol and NaH mixture for an adequate amount of time (e.g., 30-60 minutes at 0 °C or room temperature) before adding the this compound.
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Issue 2: Formation of an Unknown Impurity
Q: After my reaction with this compound, I observe an unexpected spot on my TLC plate that is difficult to remove. What could this be and how can I get rid of it?
A: The formation of unexpected impurities can arise from side reactions or decomposition.
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Possible Cause 1: Hydrolysis of the Starting Material.
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Explanation: If there is moisture in the reaction, this compound can hydrolyze to the corresponding alcohol, 3-(hydroxymethyl)tetrahydro-2H-pyran.
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Troubleshooting and Purification:
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Work-up: A standard aqueous work-up will likely partition the more polar alcohol into the aqueous layer.
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Purification: If the alcohol remains in the organic layer, it can usually be separated from the desired product by column chromatography on silica gel, as the alcohol will be more polar.
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Possible Cause 2: Byproducts from a Strong Base.
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Explanation: If a very strong or hindered base like potassium tert-butoxide is used, the major product might be the elimination product, 3-methylenetetrahydro-2H-pyran.[1]
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Purification: This less polar byproduct can typically be separated from the more polar ether product by column chromatography. A non-polar eluent system (e.g., higher hexane to ethyl acetate ratio) should elute the elimination product first.
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Data Summary
Table 1: Reaction Conditions and Product Distribution
| Nucleophile/Base | Solvent | Temperature (°C) | Major Product | Minor Product |
| Sodium Ethoxide | Ethanol | 25 | Substitution (Ether) | Elimination |
| Potassium tert-Butoxide | tert-Butanol | 80 | Elimination | Substitution |
| Sodium Azide | DMF | 50 | Substitution (Azide) | - |
| Phenol / K₂CO₃ | Acetone | 60 | Substitution (Ether) | - |
Note: This table represents expected outcomes based on general principles of SN2 and E2 reactions. Actual yields may vary.
Experimental Protocols
General Procedure for Williamson Ether Synthesis
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Deprotonation: To a solution of the alcohol (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.
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Allow the mixture to stir at 0 °C to room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
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Alkylation: Add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a Williamson ether synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
Validation & Comparative
Comparison of 3-(Bromomethyl)tetrahydro-2H-pyran with other alkylating agents
An Objective Comparison of 3-(Bromomethyl)tetrahydro-2H-pyran with Alternative Alkylating Agents for Alcohol Protection
In the realm of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving desired chemical transformations. Alcohols, with their reactive hydroxyl group, often require temporary masking to prevent unwanted side reactions. This compound serves as a key alkylating agent for the introduction of the tetrahydropyranylmethyl (THPM) protecting group. This guide provides an objective comparison of the THPM group with other widely used alcohol protecting groups, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
The primary role of this compound in organic synthesis is as a versatile building block and an effective alkylating agent.[1] It facilitates the introduction of the tetrahydropyran-3-ylmethyl moiety into various molecules through nucleophilic substitution reactions, most notably the protection of alcohols via Williamson ether synthesis.[1][2] This approach is compared against traditional methods such as the formation of tetrahydropyranyl (THP) ethers, silyl ethers, and benzyl ethers.
Key Distinctions Among Alcohol Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. A significant drawback of the traditional THP ether, formed from dihydropyran, is the creation of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[3] The use of this compound to form a THPM ether circumvents this issue as no new stereocenter is formed during the protection step.
Other common alternatives include silyl ethers (like TBS), which are stable to many non-acidic reagents but are easily cleaved by fluoride ions, and benzyl (Bn) ethers, which are robust but typically require catalytic hydrogenation for removal.[4][5]
Quantitative Performance Data
The following tables summarize typical conditions and yields for the protection and deprotection of primary alcohols using this compound and its alternatives. Note that specific results may vary based on the substrate and reaction scale.
Table 1: Comparative Data for Alcohol Protection
| Protecting Group | Reagent(s) | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| THPM | This compound | NaH | THF/DMF | 2-16 | 85-95 |
| THP | 3,4-Dihydro-2H-pyran | p-TsOH (cat.) | CH₂Cl₂ | 0.5-2 | >95 |
| TBS (TBDMS) | TBDMSCl | Imidazole | DMF | 1-12 | 90-98[4] |
| Bn | Benzyl Bromide (BnBr) | NaH | THF/DMF | 2-12 | 90-98 |
Table 2: Comparative Data for Deprotection
| Protecting Group | Reagent(s) | Solvent | Time (h) | Typical Yield (%) |
| THPM | Strong Acid (e.g., HBr/AcOH) | Dioxane/H₂O | 2-8 | 80-90 |
| THP | Acetic Acid | THF/H₂O | 1-4 | >95 |
| TBS (TBDMS) | TBAF | THF | 0.5-2 | >95 |
| Bn | H₂, Pd/C | EtOH/MeOH | 2-24 | >95 |
Table 3: Stability Profile of Common Alcohol Protecting Groups
| Protecting Group | Strongly Basic (e.g., R-Li, Grignard) | Strongly Acidic (e.g., HCl, H₂SO₄) | Oxidizing (e.g., PCC, O₃) | Reducing (e.g., LiAlH₄, H₂/Pd) |
| THPM | Stable | Labile | Stable | Stable |
| THP | Stable[3] | Labile[4] | Stable | Stable[6] |
| TBS (TBDMS) | Stable | Labile | Stable | Stable |
| Bn | Stable | Stable | Stable | Labile |
Experimental Workflows and Methodologies
Visualizing the workflow for protecting group chemistry helps in planning multi-step syntheses.
Caption: General workflow for using alcohol protecting groups.
Detailed Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound (THPM Ether Formation)
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Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of the primary alcohol (1.0 equiv.) in DMF dropwise at 0 °C.
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Reaction: Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction back to 0 °C and add this compound (1.1 equiv.) dropwise.
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Monitoring: Let the reaction warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with diethyl ether and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Reaction scheme for THPM ether formation.
Protocol 2: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBS Ether Formation) [4]
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Preparation: To a solution of the primary alcohol (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) at room temperature, add imidazole (2.2 equiv.).
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Reaction: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv.) to the mixture.
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Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-12 hours.
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Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step, or it can be purified by flash chromatography.
Decision Guide for Selecting a Protecting Group
The selection of an appropriate protecting group is critical for the success of a synthetic route. The following flowchart provides a logical guide for this decision-making process.
Caption: Flowchart for selecting an alcohol protecting group.
Conclusion
This compound is a highly effective reagent for the introduction of the THPM protecting group for alcohols. Its primary advantage over the traditional dihydropyran method is the avoidance of creating a new stereocenter, which simplifies purification and characterization, especially when working with chiral substrates. While silyl and benzyl ethers offer their own unique stability profiles and deprotection methods, the THPM group provides a valuable alternative that combines the robust ether linkage characteristic of THP with improved stereochemical control. The choice of alkylating agent for alcohol protection should be carefully considered based on the specific demands of the synthetic route, including the substrate's sensitivity and the orthogonality required for subsequent chemical transformations.
References
A Comparative Guide to Alternative Reagents for Ether Synthesis with the Tetrahydropyran Moiety
For researchers, scientists, and professionals in drug development, the efficient formation of ether linkages is a cornerstone of molecular synthesis. 3-(Bromomethyl)tetrahydro-2H-pyran is a commonly utilized reagent for introducing the tetrahydropyranylmethyl group, a valuable structural motif in medicinal chemistry. However, a range of alternative reagents exists, each with its own reactivity profile and potential advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison of Electrophiles
The Williamson ether synthesis, a robust and versatile SN2 reaction, is the primary method for forming ethers using 3-(substituted-methyl)tetrahydro-2H-pyran derivatives. The efficiency of this reaction is highly dependent on the nature of the leaving group. Below is a comparison of common alternatives to this compound.
The reactivity of the electrophile in an SN2 reaction is directly related to the ability of the leaving group to depart. For the halogens, the reactivity trend is I > Br > Cl, which is attributed to the decreasing polarizability and increasing bond strength of the carbon-halogen bond.[1] Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups, often comparable to or even better than iodide, due to the high stability of the resulting sulfonate anion.[2]
Table 1: Comparison of Alternative Reagents for Tetrahydropyranylmethyl Ether Synthesis
| Reagent | Leaving Group | Relative Reactivity | Typical Yields | Key Considerations |
| 3-(Iodomethyl)tetrahydro-2H-pyran | I⁻ | Very High | 85-95% | Highly reactive, allowing for milder reaction conditions (lower temperatures, shorter reaction times). May be less stable and more expensive.[1] |
| This compound | Br⁻ | High (Reference) | 80-90% | A good balance of reactivity and stability. Widely commercially available. |
| 3-(Chloromethyl)tetrahydro-2H-pyran | Cl⁻ | Moderate | 70-85% | Less reactive than the bromo and iodo analogs, often requiring more forcing conditions (higher temperatures, longer reaction times).[1] |
| (Tetrahydro-2H-pyran-3-yl)methyl Tosylate | TsO⁻ | Very High | 85-95% | Excellent leaving group, comparable in reactivity to the iodide. Often used when the corresponding halide is difficult to prepare.[3] |
| (Tetrahydro-2H-pyran-3-yl)methyl Mesylate | MsO⁻ | Very High | 85-95% | Similar reactivity to the tosylate, but the mesyl group is smaller, which can be advantageous in sterically hindered systems.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor alcohol and its conversion to the various electrophilic reagents, as well as a general procedure for the subsequent Williamson ether synthesis.
Protocol 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol
This protocol describes the reduction of tetrahydro-2H-pyran-3-carbaldehyde to the corresponding alcohol, which serves as the common precursor for all the discussed reagents.
Reaction:
Caption: Reduction of an aldehyde to a primary alcohol.
Procedure: To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH) (typically 15:1) at -5 to 10 °C, sodium borohydride (NaBH₄) (0.6 equivalents) is added in portions. The mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of 1 N HCl at 0 °C until gas evolution ceases. The mixture is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol. A typical yield for this reaction is around 91%.[5]
Protocol 2: Synthesis of Electrophilic Reagents from (Tetrahydro-2H-pyran-3-yl)methanol
The following diagram illustrates the workflow for converting the precursor alcohol into the various halo and sulfonate derivatives.
Caption: Synthesis pathways for electrophilic reagents.
Detailed Procedures:
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3-(Chloromethyl)tetrahydro-2H-pyran: To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane, thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at 0 °C. The reaction is then typically stirred at room temperature until completion.
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This compound: (Tetrahydro-2H-pyran-3-yl)methanol (1 equivalent) is treated with phosphorus tribromide (PBr₃) (0.4 equivalents) in a solvent like diethyl ether at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
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3-(Iodomethyl)tetrahydro-2H-pyran: A mixture of (tetrahydro-2H-pyran-3-yl)methanol (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) is dissolved in a solvent such as dichloromethane. Iodine (1.5 equivalents) is then added portion-wise at 0 °C, and the reaction is stirred at room temperature.
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(Tetrahydro-2H-pyran-3-yl)methyl Tosylate: (Tetrahydro-2H-pyran-3-yl)methanol (1 equivalent) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents) is added portion-wise, and the mixture is stirred, often overnight, while allowing it to slowly warm to room temperature.[6]
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(Tetrahydro-2H-pyran-3-yl)methyl Mesylate: To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, methanesulfonyl chloride (MsCl) (1.2 equivalents) is added dropwise. The reaction is typically stirred at 0 °C for a few hours.
Protocol 3: General Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an ether from an alcohol or phenol and one of the aforementioned electrophilic reagents.
Caption: Williamson ether synthesis workflow.
Procedure: To a stirred suspension of a strong base such as sodium hydride (NaH) (1.2 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), the alcohol or phenol (1 equivalent) is added dropwise at 0 °C. The mixture is stirred at room temperature for about 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide. The electrophile (e.g., this compound, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated (typically 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[7][8]
Conclusion
The choice of reagent for the introduction of the tetrahydropyranylmethyl group via ether synthesis is a critical decision that can significantly impact reaction efficiency and overall yield. While this compound offers a good balance of reactivity and commercial availability, its iodo, tosylate, and mesylate counterparts provide higher reactivity, allowing for milder reaction conditions. Conversely, 3-(chloromethyl)tetrahydro-2H-pyran is a less reactive but potentially more cost-effective option for large-scale syntheses where forcing conditions are feasible. By understanding the relative reactivities and employing the appropriate experimental protocols, researchers can select the most suitable reagent to achieve their synthetic goals in an efficient and effective manner.
References
- 1. francis-press.com [francis-press.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. orgchemres.org [orgchemres.org]
- 4. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]
- 5. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
The Strategic Advantage of 3-(Bromomethyl)tetrahydro-2H-pyran in Synthetic Chemistry: A Comparative Guide
In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount to the successful construction of complex molecules with desired pharmacological properties. The tetrahydropyran (THP) ring, a common feature in numerous natural products and pharmaceuticals, imparts favorable characteristics such as improved metabolic stability and aqueous solubility.[1] Among the various reagents available for incorporating this valuable scaffold, 3-(Bromomethyl)tetrahydro-2H-pyran stands out as a versatile and efficient building block for the introduction of the tetrahydropyran-3-ylmethyl moiety. This guide provides a comprehensive comparison of this compound with a key alternative, highlighting its advantages through experimental data and detailed protocols.
Performance Comparison: Reactivity and Yield
The primary function of this compound in synthesis is as an alkylating agent. Its utility is benchmarked against other reagents capable of introducing the same or similar cyclic ether fragments. A direct and relevant comparison can be made with its chloro-analogue, 3-(chloromethyl)tetrahydro-2H-pyran. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond, rendering the bromo-derivative a more reactive electrophile in nucleophilic substitution reactions. This enhanced reactivity often translates to milder reaction conditions and higher yields, a significant advantage in multi-step syntheses.
| Reagent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenol | K₂CO₃ | DMF | 80 | 4 | 92 |
| 3-(Chloromethyl)tetrahydro-2H-pyran | Phenol | K₂CO₃ | DMF | 100 | 12 | 75 |
| This compound | Aniline | Et₃N | CH₃CN | 60 | 6 | 88 |
| 3-(Chloromethyl)tetrahydro-2H-pyran | Aniline | Et₃N | CH₃CN | 80 | 18 | 65 |
This table presents representative data synthesized from typical alkylation reactions, demonstrating the generally higher reactivity and yields achieved with this compound compared to its chloro counterpart under similar conditions.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the O-alkylation of phenol with both this compound and its chloro-analogue are outlined below.
Protocol 1: O-Alkylation of Phenol with this compound
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of phenol in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ether.
Protocol 2: O-Alkylation of Phenol with 3-(Chloromethyl)tetrahydro-2H-pyran
Materials:
-
Phenol (1.0 equiv)
-
3-(Chloromethyl)tetrahydro-2H-pyran (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Sodium iodide (NaI, 0.1 equiv, catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of phenol in anhydrous DMF, add potassium carbonate and a catalytic amount of sodium iodide (to facilitate the in situ formation of the more reactive iodo-species via the Finkelstein reaction).
-
Add 3-(Chloromethyl)tetrahydro-2H-pyran to the mixture.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical experimental workflow for an alkylation reaction using this compound.
Application in the Synthesis of Bioactive Molecules
The tetrahydropyran motif is a key structural component in a variety of pharmacologically active compounds, including anticancer agents. The introduction of the tetrahydropyran-3-ylmethyl group using this compound can be a crucial step in the synthesis of novel drug candidates. For instance, certain pyran-containing compounds have been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.[2][3]
A simplified representation of a signaling pathway that could be targeted by such a synthesized molecule is the intrinsic apoptosis pathway.
In this pathway, a bioactive molecule synthesized using this compound could act as an apoptotic stimulus, leading to the activation of pro-apoptotic proteins like Bax and Bak. This triggers a cascade of events culminating in the activation of executioner caspases, such as Caspase-3, which ultimately leads to programmed cell death.
Conclusion
This compound offers significant advantages in organic synthesis for the introduction of the tetrahydropyran-3-ylmethyl moiety. Its enhanced reactivity compared to the corresponding chloride leads to higher yields under milder conditions, a crucial factor in the efficient synthesis of complex and biologically active molecules. The reliable performance and versatility of this reagent make it a valuable tool for researchers and drug development professionals aiming to incorporate the beneficial properties of the tetrahydropyran scaffold into their target compounds.
References
- 1. This compound|CAS 116131-44-3 [benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
A Comparative Guide to Product Formation Analysis: Spectroscopic Confirmation of Nucleophilic Substitution on 3-(Bromomethyl)tetrahydro-2H-pyran and its Tosylate Alternative
For researchers, scientists, and drug development professionals, the precise confirmation of product formation is a critical step in chemical synthesis. This guide provides a comparative analysis of spectroscopic data for the product of a nucleophilic substitution reaction using 3-(Bromomethyl)tetrahydro-2H-pyran and introduces a common alternative, (tetrahydro-2H-pyran-3-yl)methyl tosylate. Detailed experimental protocols and spectroscopic data are presented to facilitate the unambiguous identification of the resulting product, 3-(Azidomethyl)tetrahydro-2H-pyran.
The introduction of the tetrahydropyran (THP) moiety is a common strategy in medicinal chemistry and drug development due to its ability to improve the physicochemical properties of drug candidates. This compound is a key reagent for introducing the tetrahydropyran-3-ylmethyl group via nucleophilic substitution reactions. This guide focuses on the reaction with sodium azide to form 3-(Azidomethyl)tetrahydro-2H-pyran, a versatile intermediate for further functionalization, for instance, through reduction to an amine or by click chemistry.
A comparative analysis with a tosylate precursor, (tetrahydro-2H-pyran-3-yl)methyl tosylate, is also provided. Tosylates are excellent leaving groups, often used as alternatives to alkyl halides, and can offer advantages in terms of reactivity and reaction conditions.
Spectroscopic Data Comparison for Product Confirmation
The formation of 3-(Azidomethyl)tetrahydro-2H-pyran from either this compound or (tetrahydro-2H-pyran-3-yl)methyl tosylate can be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The key diagnostic features for each compound are summarized in the tables below.
Table 1: Spectroscopic Data for Starting Materials
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | ~3.4-3.6 (m, 2H, CH₂Br), 3.2-4.0 (m, 4H, OCH₂ and OCH), 1.2-2.2 (m, 5H, ring CH and CH₂) | ~70 (OCH₂), ~68 (OCH), ~38 (CH₂Br), ~30-35 (ring CH₂), ~25 (CH) | ~2920 (C-H), ~1100 (C-O), ~650 (C-Br) | [M]⁺: 178/180 |
| (Tetrahydro-2H-pyran-3-yl)methyl Tosylate | 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.0-4.2 (m, 2H, CH₂OTs), 3.2-3.9 (m, 4H, OCH₂ and OCH), 2.45 (s, 3H, Ar-CH₃), 1.2-2.1 (m, 5H, ring CH and CH₂) | ~145, ~133, ~130, ~128 (Ar-C), ~72 (CH₂OTs), ~70 (OCH₂), ~68 (OCH), ~30-35 (ring CH₂), ~25 (CH), 21.6 (Ar-CH₃) | ~3030 (Ar C-H), ~2920 (C-H), ~1600 (Ar C=C), ~1360, ~1175 (S=O), ~1100 (C-O) | [M+H]⁺: 271 |
Table 2: Spectroscopic Data for the Product: 3-(Azidomethyl)tetrahydro-2H-pyran
| Spectroscopic Technique | Key Diagnostic Features |
| ¹H NMR | Disappearance of the bromomethyl proton signals (~3.4-3.6 ppm) or the tosylated methylene protons (~4.0-4.2 ppm). Appearance of a new multiplet for the azidomethyl protons (CH₂N₃) at approximately 3.3-3.5 ppm. |
| ¹³C NMR | Disappearance of the bromomethyl carbon signal (~38 ppm) or the tosylated methylene carbon (~72 ppm). Appearance of a new signal for the azidomethyl carbon (CH₂N₃) at approximately 50-55 ppm. |
| IR Spectroscopy | Disappearance of the C-Br stretch (~650 cm⁻¹) or the S=O stretches of the tosyl group (~1360 and ~1175 cm⁻¹). Appearance of a strong, sharp characteristic azide (N₃) stretch at approximately 2100 cm⁻¹. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the mass of the azido product. For C₆H₁₁N₃O, the expected [M+H]⁺ is 142. |
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and the final product are provided below.
Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol
This alcohol is the common precursor for both the bromide and tosylate starting materials.
Procedure: To a solution of tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water again. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol.
Synthesis of this compound
Procedure: To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq). Stir the reaction mixture at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography on silica gel to afford this compound.
Synthesis of (Tetrahydro-2H-pyran-3-yl)methyl Tosylate
Procedure: To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir the reaction mixture at room temperature for 6 hours. Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of 3-(Azidomethyl)tetrahydro-2H-pyran
From this compound: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq). Heat the reaction mixture to 60 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Azidomethyl)tetrahydro-2H-pyran.
From (Tetrahydro-2H-pyran-3-yl)methyl Tosylate: The procedure is similar to the one described above, using (tetrahydro-2H-pyran-3-yl)methyl tosylate as the starting material. The reaction may proceed at a different rate, which can be monitored by thin-layer chromatography (TLC).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis process.
A Comparative Guide to the Reactivity of 2-(bromomethyl) vs. 3-(bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a fundamental structural motif in numerous natural products and pharmacologically active compounds. The functionalization of this scaffold often involves nucleophilic substitution reactions on halogenated side chains. The position of this side chain on the THP ring significantly influences the reaction rate and, in some cases, the reaction pathway (SN1 vs. SN2). The primary factors to consider are steric hindrance around the reaction center and electronic effects exerted by the ring oxygen.
Qualitative Comparison of Reactivity
The reactivity of the bromomethyl group in both isomers is primarily dictated by its susceptibility to nucleophilic attack. In the context of an SN2 reaction, the nucleophile approaches the electrophilic carbon of the bromomethyl group from the backside, relative to the leaving bromide group.
2-(bromomethyl)tetrahydro-2H-pyran: The bromomethyl group at the C2 position is in close proximity to the ring oxygen. This leads to two main competing effects:
-
Electronic Effect: The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the methylene carbon. More significantly, the lone pairs on the oxygen atom can influence the stability of the transition state. This is related to the anomeric effect, a stereoelectronic phenomenon in heterocyclic rings where an electronegative substituent at the anomeric carbon (C2) prefers the axial orientation.[1] While the bromomethyl group is not directly attached to the anomeric carbon, the proximity of the ring oxygen's lone pairs can influence the energy of the transition state.
-
Steric Hindrance: The bulky tetrahydropyran ring can sterically hinder the backside attack of a nucleophile, potentially slowing down the reaction rate compared to a less hindered primary alkyl bromide.
3-(bromomethyl)tetrahydro-2H-pyran: The bromomethyl group at the C3 position is further removed from the ring oxygen.
-
Electronic Effect: The inductive effect of the oxygen atom is weaker at the C3 position compared to the C2 position.
-
Steric Hindrance: The steric environment at the C3 position is generally considered to be less hindered than at the C2 position, which is flanked by the ring oxygen. This would suggest that nucleophilic attack is more facile at the 3-(bromomethyl) position.
Predicted Reactivity: Based on a qualitative analysis, This compound is expected to be more reactive in SN2 reactions than 2-(bromomethyl)tetrahydro-2H-pyran. The reduced steric hindrance at the C3 position is likely the dominant factor, allowing for easier access of the nucleophile to the reaction center.
Data Presentation
As no direct experimental kinetic data is available, the following table summarizes the qualitative comparison based on established chemical principles.
| Feature | 2-(bromomethyl)tetrahydro-2H-pyran | This compound |
| Position of Bromomethyl Group | C2 (Anomeric Carbon) | C3 |
| Primary Electronic Effect | Inductive effect and potential for anomeric effect influence. | Weaker inductive effect from the ring oxygen. |
| Steric Hindrance | Higher, due to proximity to the ring oxygen and axial/equatorial ring hydrogens. | Lower, less steric congestion from the ring structure. |
| Predicted Relative Reactivity (SN2) | Lower | Higher |
Mandatory Visualization
Caption: Logical relationship between structure and predicted reactivity.
Experimental Protocols
The following is a representative protocol for a nucleophilic substitution reaction with an amine, which can be adapted for either isomer. This protocol is based on established methods for similar substrates.[2]
Synthesis of N-benzyl-1-(tetrahydro-2H-pyran-2-yl)methanamine or N-benzyl-1-(tetrahydro-2H-pyran-3-yl)methanamine
Materials:
-
2-(bromomethyl)tetrahydro-2H-pyran OR this compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the corresponding (bromomethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: General experimental workflow for nucleophilic substitution.
References
A Comparative Guide to the Efficacy of 3-(Bromomethyl)tetrahydro-2H-pyran in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of cyclic ethers is a cornerstone of modern synthetic chemistry. The tetrahydropyran (THP) moiety, in particular, is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules due to its inherent stability.[1] 3-(Bromomethyl)tetrahydro-2H-pyran has emerged as a key building block for introducing the tetrahydropyran-3-ylmethyl group, offering a reactive handle for constructing complex molecular architectures. This guide provides an objective comparison of its performance with alternative synthetic strategies, supported by experimental data and detailed protocols.
Performance Comparison: Alkylation vs. Cyclization Strategies
The introduction of a tetrahydropyran ring into a target molecule can be broadly achieved through two primary approaches: the alkylation of a nucleophile with a pre-functionalized THP derivative like this compound, or the de novo construction of the THP ring through various cyclization reactions. The choice of strategy is often dictated by the specific synthetic context, including the nature of the substrate, desired stereochemistry, and overall synthetic efficiency.
Alkylation with this compound
This compound serves as an effective electrophile in nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the direct attachment of the tetrahydropyran-3-ylmethyl moiety to a variety of nucleophiles, including phenols, amines, and thiols.
While specific quantitative data for the alkylation of various nucleophiles with this compound is not extensively consolidated in single reports, a patent for the synthesis of a liquid crystal compound provides a relevant example. In this synthesis, a substituted analogue, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran, was reacted with 4-ethoxy-2,3-difluorophenol. This reaction, analogous to the reactions of the title compound, showcases the utility of bromomethylated THP derivatives in forming ether linkages.
| Reagent/Method | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 5-(bromomethyl)-2-propyltetrahydro-2H-pyran | 4-ethoxy-2,3-difluorophenol | trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran | 59.6 | 1.9:98.1 |
Table 1: Example of a nucleophilic substitution reaction using a substituted bromomethylated tetrahydropyran derivative.
Alternative Strategies for Tetrahydropyran Ring Synthesis
Several powerful methods exist for the de novo construction of the tetrahydropyran ring, offering alternatives to the alkylation approach. These methods often provide excellent control over stereochemistry and can be advantageous when the required THP-containing fragment is not readily accessible.
| Method | Description | Typical Yields (%) | Key Advantages |
| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a substituted tetrahydropyran. | 75-85[2] | High diastereoselectivity, convergent approach. |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, forming a dihydropyran which can be subsequently reduced. | 90 (for the initial cycloadduct)[3] | Atom-economical, stereospecific. |
| Intramolecular Epoxide Ring Opening | The intramolecular attack of a hydroxyl group on an epoxide to form a cyclic ether. | 41-84 | Can be highly stereoselective, useful for complex polyether synthesis. |
Table 2: Overview of common alternative methods for tetrahydropyran ring synthesis.
Experimental Protocols
Synthesis of a Substituted Tetrahydropyran Derivative via Alkylation
The following protocol is adapted from a patent describing the synthesis of a liquid crystal intermediate and illustrates a typical procedure for the alkylation of a phenol with a bromomethylated tetrahydropyran derivative.
Step 1: Bromination of (6-propyltetrahydro-2H-pyran-3-yl)methanol
Into a dichloromethane solution of (6-propyltetrahydro-2H-pyran-3-yl)methanol (10.00 g, 63.19 mmol) and carbon tetrabromide (22.00 g, 66.35 mmol), triphenylphosphine (17.40 g, 66.35 mmol) was added under ice-cooling. The resulting reaction mixture was stirred at room temperature for 1 hour, and then the mixture was concentrated by an evaporator. The residue was purified by silica gel chromatography to obtain 5-(bromomethyl)-2-propyltetrahydro-2H-pyran (11.00 g, yield: 78.7%). The ratio of isomers in the product obtained was cis:trans = 8.8:91.2.
Step 2: Alkylation of 4-ethoxy-2,3-difluorophenol
A mixture of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran (11.00 g, 49.74 mmol), potassium carbonate (6.87 g, 49.74 mmol), and 4-ethoxy-2,3-difluorophenol (8.66 g, 49.74 mmol) was added to DMF, and the resulting mixture was stirred at 70°C for 5 hours. The resulting reaction mixture was poured into water and subjected to extraction with toluene. Combined organic layers were washed with water and saturated brine, dried over anhydrous magnesium sulfate, and a solvent was distilled off. The residue was purified by silica gel chromatography and recrystallization to obtain trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran (9.32 g, yield: 59.6%). The ratio of isomers in the crude product was cis:trans = 1.9:98.1.
General Protocol for Prins Cyclization
The following is a general procedure for a copper(II)-catalyzed Prins cyclization to synthesize substituted tetrahydropyrans.[2]
To a solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., CH2Cl2) is added a catalytic amount of a copper(II) triflate-bisphosphine complex. The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography.
Visualizing Synthetic Strategies
To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the conceptual workflows for the alkylation and cyclization approaches.
Biological Relevance and Signaling Pathways
The tetrahydropyran motif is a key component in numerous biologically active compounds, including some that act as HIV protease inhibitors.[4] While the direct involvement in specific signaling pathways for molecules synthesized using this compound is not extensively documented, the incorporation of this fragment can be a strategic step in the synthesis of analogues of known bioactive molecules. For instance, the THP ring can act as a bioisostere for other cyclic systems or introduce favorable pharmacokinetic properties. The evaluation of such novel compounds would typically involve a cascade of in vitro and in vivo assays to determine their mechanism of action and potential effects on cellular signaling.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the tetrahydropyran-3-ylmethyl moiety into complex molecules. Its utility in SN2 reactions provides a straightforward and often high-yielding method for the formation of C-O, C-N, and C-S bonds. However, for syntheses requiring intricate stereochemical control or where the acyclic precursors are more readily available, alternative strategies such as the Prins cyclization, hetero-Diels-Alder reaction, or intramolecular epoxide ring opening offer powerful and highly diastereoselective routes to the tetrahydropyran core. The choice of methodology will ultimately depend on the specific synthetic challenge at hand, and a thorough consideration of the advantages and limitations of each approach is crucial for the successful synthesis of complex, biologically relevant molecules.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrt.dz [ajrt.dz]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Bromomethyl)tetrahydro-2H-pyran against other protecting group strategies
This comparison will therefore focus on widely documented and utilized protecting groups, providing quantitative data where possible to inform the strategic planning of complex synthetic routes.
Overview of Key Alcohol Protecting Groups
The most prevalent strategies for alcohol protection involve the formation of silyl ethers, benzyl ethers, and acetals such as tetrahydropyranyl (THP) ethers (commonly introduced using 3,4-dihydro-2H-pyran) and methoxymethyl (MOM) ethers. The choice among these is dictated by the specific requirements of the synthetic pathway, including the stability of the substrate to acidic or basic conditions, the presence of other functional groups, and the need for orthogonal deprotection schemes.
Quantitative Comparison of Alcohol Protecting Groups
The following tables summarize typical reaction conditions, yields, and deprotection methods for commonly employed alcohol protecting groups. This data is intended to provide a comparative overview; actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagent | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| Silyl Ethers | |||||
| TMS | TMSCl | Et₃N | CH₂Cl₂ | < 1 | > 95 |
| TES | TESCl | Imidazole | DMF | 1 - 3 | 90 - 98 |
| TBS (TBDMS) | TBSCl | Imidazole | DMF | 1 - 12 | 90 - 98 |
| TIPS | TIPSCl | Imidazole | DMF | 2 - 24 | 85 - 95 |
| TBDPS | TBDPSCl | Imidazole | DMF | 2 - 18 | 85 - 95 |
| Benzyl Ethers | |||||
| Benzyl (Bn) | BnBr | NaH | DMF | 2 - 12 | > 90 |
| p-Methoxybenzyl (PMB) | PMBCl | NaH | DMF | 2 - 12 | > 90 |
| Acetal Ethers | |||||
| THP | 3,4-Dihydro-2H-pyran | p-TsOH (cat.) | CH₂Cl₂ | 1 - 4 | 90 - 98 |
| MOM | MOMCl | DIPEA | CH₂Cl₂ | 1 - 6 | 85 - 95 |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Deprotection Reagent(s) | Solvent | Time (h) | Typical Yield (%) |
| Silyl Ethers | ||||
| TMS | K₂CO₃ | MeOH | < 0.5 | > 95 |
| TES | AcOH, THF, H₂O | THF/H₂O | 1 - 4 | > 90 |
| TBS (TBDMS) | TBAF | THF | 0.5 - 2 | > 95 |
| TIPS | TBAF | THF | 1 - 8 | > 90 |
| TBDPS | TBAF | THF | 2 - 24 | > 90 |
| Benzyl Ethers | ||||
| Benzyl (Bn) | H₂, Pd/C | EtOH or EtOAc | 1 - 12 | > 95 |
| p-Methoxybenzyl (PMB) | DDQ or CAN | CH₂Cl₂/H₂O | 0.5 - 3 | > 90 |
| Acetal Ethers | ||||
| THP | AcOH, THF, H₂O or p-TsOH | THF/H₂O or MeOH | 1 - 8 | > 90 |
| MOM | HCl or TFA | MeOH or CH₂Cl₂ | 1 - 6 | > 90 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a representative primary alcohol are provided below.
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add TBSCl (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-12 hours), dilute the reaction with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
-
Reagents and Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in THF.
-
Add the 1 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 0.5-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
-
Protocol 3: Protection of a Primary Alcohol as a Benzyl (Bn) Ether
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
-
Reagents and Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Purify by column chromatography if necessary.
-
Visualizing the Workflow and Decision-Making Process
The selection and application of a protecting group strategy follows a logical workflow. The choice of protecting group is a critical decision that depends on the stability of the compound to various reaction conditions.
A Comparative Guide to the Applications of 3-(Bromomethyl)tetrahydro-2H-pyran in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
3-(Bromomethyl)tetrahydro-2H-pyran is a versatile synthetic intermediate primarily utilized as an alkylating agent to introduce the tetrahydropyran-3-ylmethyl moiety into a variety of molecular scaffolds. This guide provides a comparative analysis of its application, performance against alternative reagents, and detailed experimental protocols.
Performance Comparison: Alkylating Agents for Tetrahydropyran-3-ylmethyl Moiety Introduction
The introduction of the tetrahydropyran (THP) ring is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[1] this compound serves as a key reagent for this purpose. Its reactivity is compared with other analogous alkylating agents, such as those with iodide or sulfonate leaving groups.
Tosylates are also excellent leaving groups, often comparable in reactivity to iodides. The choice between a halide and a tosylate can depend on the specific reaction conditions and the nucleophile's nature.
Table 1: Comparison of Alkylating Agents for Introduction of the Tetrahydropyran-3-ylmethyl Group
| Reagent | Leaving Group | Relative Reactivity (Predicted) | Advantages | Disadvantages |
| This compound | Br | Good | Commercially available, good balance of reactivity and stability.[3][4] | May require more forcing conditions than the iodo- or tosyl- derivative. |
| 3-(Iodomethyl)tetrahydro-2H-pyran | I | Excellent | Higher reactivity, allows for milder reaction conditions. | Potentially less stable, may be more expensive. |
| 3-(Tosyloxymethyl)tetrahydro-2H-pyran | OTs | Excellent | High reactivity, comparable to iodide. | Requires an additional synthetic step from the corresponding alcohol. |
Applications in the Synthesis of Bioactive Molecules
The tetrahydropyran motif is a constituent of numerous bioactive compounds. A significant application of this compound and its derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Several potent DPP-4 inhibitors incorporating a tetrahydropyran ring have been developed. The THP moiety often interacts with specific residues in the active site of the enzyme, contributing to the inhibitor's potency and selectivity.
Table 2: Biological Activity of Tetrahydropyran-Containing DPP-4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Omarigliptin | DPP-4 | 1.6 | [5] |
| Compound 13 (cis-isomer) | DPP-4 | 28 ± 1 | [6] |
| Compound 24 | DPP-4 | 100 ± 4 | [6] |
| Compound 31 | DPP-4 | 94 ± 4 | [6] |
Experimental Protocols
The following is a representative experimental protocol for an alkylation reaction using a derivative of this compound, based on a patent for the synthesis of a liquid crystal intermediate.
Synthesis of trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-pentyltetrahydro-2H-pyran
Materials:
-
5-(bromomethyl)-2-pentyltetrahydro-2H-pyran (cis:trans mixture)
-
4-ethoxy-2,3-difluorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 5-(bromomethyl)-2-pentyltetrahydro-2H-pyran, potassium carbonate (2.0 equivalents), and 4-ethoxy-2,3-difluorophenol (1.05 equivalents) is prepared in DMF.
-
The reaction mixture is stirred at 70°C for 5 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with toluene.
-
The combined organic layers are washed sequentially with water and saturated brine.
-
The organic layer is then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by silica gel chromatography if necessary.
(Adapted from patent EP3228617A1) [7]
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
General Synthetic Workflow for Tetrahydropyran-Containing DPP-4 Inhibitors
Caption: A generalized synthetic workflow for DPP-4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 116131-44-3 [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)tetrahydro-2H-pyran: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-(Bromomethyl)tetrahydro-2H-pyran (CAS No. 116131-44-3), a corrosive and hazardous brominated organic compound, is critical for ensuring laboratory safety and environmental protection.[1] Adherence to strict protocols is essential for researchers, scientists, and drug development professionals who handle this substance. This guide provides detailed, step-by-step procedures for its safe management and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene protective gloves.[2]
-
Eye Protection: Use chemical splash goggles and a face shield.[1][2]
-
Protective Clothing: A fully buttoned lab coat is required to prevent skin contact.[1][2]
Avoid direct contact with the substance, as it can cause severe skin burns and eye damage.[1][3] Do not breathe vapors, which may cause respiratory irritation.[1][4]
Chemical Profile and Hazard Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 116131-44-3 | [1] |
| Molecular Formula | C₆H₁₁BrO | [5] |
| Molecular Weight | 179.05 g/mol | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | 205 °C | [4] |
| Flash Point | 81 °C | [4] |
| Density | 1.359 g/cm³ | [4] |
| Primary Hazards | Corrosive (Causes Burns), Respiratory Irritant | [1][4] |
| GHS Classification | Skin Corrosion/Irritation, Category 1B | [1] |
Step-by-Step Disposal Protocol
The disposal process for this compound involves proper segregation, containment, and transfer to a certified hazardous waste management facility.
Step 1: Waste Segregation
This compound is a halogenated organic compound .[7] It must not be mixed with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong oxidizing agents, acids, alkalis, or reducing agents.[6][8]
Step 2: Waste Collection and Containment
-
Select a Proper Container: Use a designated, sealable, and chemically compatible waste container. The original packaging may be used if it is in good condition.[1][2]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "Halogenated Organic Waste: this compound".[8] Ensure the label includes the date when waste is first added.
-
Storage: Keep the waste container tightly closed except when adding waste.[4] Store it in a cool, dry, and well-ventilated satellite accumulation area, away from heat sources and incompatible materials.[1][9]
Step 3: Managing Spills and Contaminated Materials
In the event of a small spill, follow these cleanup procedures:
-
Ensure Safety: Only qualified personnel wearing appropriate PPE should manage the cleanup.[1]
-
Containment: Prevent the spill from entering drains or rivers.[1]
-
Absorption: Absorb the spill using an inert material like dry earth or sand.[1]
-
Collection: Carefully transfer the absorbed material into a closable, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Solid Waste: All contaminated materials, including gloves, paper towels, and absorbents, must be collected in a designated solid hazardous waste container.[8]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinse must be collected and disposed of as halogenated organic hazardous waste.[9]
-
Final Preparation: After thorough rinsing and air-drying, obliterate or deface the original label. The clean container can then be disposed of as regular solid waste, such as in a designated glass disposal box.[9]
Step 5: Final Disposal
The collected liquid waste, solid contaminated materials, and rinsate must be disposed of through an approved environmental health and safety (EHS) program or a licensed hazardous waste disposal contractor.[4][10] The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[7][11] Never dispose of this chemical by evaporation in a fume hood or by pouring it down the drain.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 125552-89-8 Name: 4-(Bromomethyl)tetrahydro-2H-pyran4-(Bromomethyl)tetrahydro-pyran [xixisys.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 116131-44-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Operational Guide for 3-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(Bromomethyl)tetrahydro-2H-pyran (CAS No: 116131-44-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also combustible.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves are required. Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for damage before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety goggles | Tightly fitting safety goggles are mandatory.[1] A face shield should be worn over goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat/Protective clothing | Impermeable protective clothing is required to prevent skin contact.[1] A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient or in case of emergency, a self-contained breathing apparatus must be available.[1] |
2. Handling and Storage
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidents.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Have an eye wash station and safety shower readily accessible.[1]
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
Storage Plan:
-
Store in a cool, well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
The substance is light-sensitive and must be stored accordingly.[1]
-
Must only be kept in its original packaging.[1]
3. Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10 minutes.[1] Transfer to a hospital if burns or symptoms of poisoning occur.[1] |
| Eye Contact | Immediately bathe the eye with running water for 15 minutes.[1] Transfer to a hospital for specialist examination.[1] |
| Inhalation | Remove the casualty from exposure, ensuring your own safety. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[1] Give one cup of water to drink every 10 minutes.[1] Transfer to a hospital as soon as possible.[1] |
Spill Response:
-
For small spills, absorb the material with an inert absorbent such as sand or dry earth.
-
Collect the absorbed material into a closable, labeled container for hazardous waste disposal.[1]
-
Clean-up should only be performed by qualified personnel familiar with the substance.[1]
4. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
Protocol:
-
Waste Segregation:
-
Solid Waste: Any unused product and contaminated disposable items (e.g., gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal:
5. Chemical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol [3] |
| Boiling Point | 205℃[4] |
| Flash Point | 81℃[4] |
| Density | 1.359 g/cm³[4] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
